molecular formula C18H16N2O2 B2698020 ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate CAS No. 94209-24-2

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Cat. No.: B2698020
CAS No.: 94209-24-2
M. Wt: 292.338
InChI Key: BWTLOAULVWBENQ-UHFFFAOYSA-N
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Description

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
BenchChem offers high-quality ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,5-diphenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLOAULVWBENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Ethyl 1,3-Diphenyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The 1,3-diphenyl-1H-pyrazole-5-carboxylate scaffold is a critical pharmacophore in drug discovery, serving as a structural core for cyclooxygenase-2 (COX-2) inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and antitumor agents. Its rigid heterocyclic framework provides a versatile template for structure-activity relationship (SAR) studies.

This guide details the synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate , addressing the critical challenge of regioselectivity. While the classic Knorr synthesis is scalable, it often yields a mixture of the 1,3- and 1,5-isomers. This protocol prioritizes conditions that favor the 1,3-diphenyl isomer and includes a high-precision alternative via 1,3-dipolar cycloaddition for applications requiring maximum isomeric purity.

Retrosynthetic Analysis

The construction of the pyrazole core can be approached via two primary disconnections. Route A (Condensation) is preferred for scale-up, while Route B (Cycloaddition) offers superior regiocontrol.

Retrosynthesis Target Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate InterA Ethyl 2,4-dioxo-4-phenylbutanoate (Enol form) Target->InterA Route A: Cyclocondensation (Knorr) Reagent_A Phenylhydrazine Target->Reagent_A + InterB N-Phenylbenzohydrazonoyl chloride Target->InterB Route B: [3+2] Cycloaddition SM_B1 Ethyl Propiolate Target->SM_B1 + SM_A1 Acetophenone InterA->SM_A1 SM_A2 Diethyl Oxalate InterA->SM_A2

Figure 1: Retrosynthetic strategies. Route A is the standard industrial approach; Route B is the regioselective alternative.

Experimental Protocol: Route A (Modified Knorr Synthesis)

Objective: Scalable synthesis of the target using thermodynamic control to maximize the 1,3-diphenyl isomer ratio.

Phase 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This Claisen condensation step generates the 1,3-dicarbonyl precursor.

Reagents:

  • Acetophenone (1.0 equiv)[1]

  • Diethyl oxalate (1.2 equiv)

  • Sodium ethoxide (1.2 equiv, freshly prepared or 21% wt in EtOH)

  • Solvent: Anhydrous Ethanol[2]

Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , add sodium ethoxide solution. Cool to 0°C.
    
  • Addition: Add acetophenone dropwise over 15 minutes. The solution will turn yellow/orange (enolate formation).

  • Condensation: Add diethyl oxalate dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, then reflux for 3 hours. A yellow precipitate (sodium salt of the diketoester) typically forms.

  • Workup: Cool to room temperature. Acidify with 1M HCl or dilute

    
     until pH ~2. The mixture will clear as the free enol forms.
    
  • Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol to yield ethyl 2,4-dioxo-4-phenylbutanoate as pale yellow needles.

Phase 2: Cyclization to Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Critical Control Point: The reaction of phenylhydrazine with the diketoester can yield two regioisomers.

  • Isomer A (Target): 1,3-diphenyl-5-carboxylate.

  • Isomer B (Byproduct): 1,5-diphenyl-3-carboxylate.

  • Mechanism: Reaction in glacial acetic acid favors the formation of the target 1,3-isomer compared to neutral ethanol, which often yields mixtures or the 1,5-isomer [1].

Procedure:

  • Dissolution: Dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 equiv) in glacial acetic acid (10 volumes).

  • Cyclization: Add phenylhydrazine (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (SiO2, Hexane:EtOAc 4:1).

  • Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. A solid precipitate will form.[2]

  • Filtration: Filter the crude solid and wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from ethanol .

    • Note: If the 1,5-isomer is present, it is often less soluble. Check the filtrate or the first crop by NMR. The 1,3-isomer typically crystallizes as white/pale yellow prisms.

Mechanistic Insight: Regioselectivity

The regioselectivity depends on which carbonyl the terminal nitrogen of phenylhydrazine attacks first.

Mechanism Start Phenylhydrazine (Ph-NH-NH2) Attack1 Path A: Attack at C4 (Benzoyl) (Favored in Acid) Start->Attack1 Terminal NH2 attacks most electrophilic C Attack2 Path B: Attack at C2 (Ester-adj) (Kinetic/Neutral) Start->Attack2 Diketo Diketoester (Ph-CO-CH2-CO-COOEt) Diketo->Attack1 Diketo->Attack2 Target 1,3-Diphenyl-5-carboxylate (TARGET) Attack1->Target Cyclization Isomer 1,5-Diphenyl-3-carboxylate (BYPRODUCT) Attack2->Isomer Cyclization

Figure 2: Competing mechanistic pathways. Acidic conditions enhance the electrophilicity of the benzoyl carbonyl, favoring Path A.

Characterization Data

The following data confirms the structure of the 1,3-diphenyl-5-carboxylate isomer. The key diagnostic feature is the chemical shift of the pyrazole C4-H and the specific pattern of the phenyl rings.

Spectroscopic Profile[3][4]
TechniqueParameterObserved ValueInterpretation
1H NMR

(ppm),

1.25 (t, 3H,

Hz)
Ester Methyl (

)
4.28 (q, 2H,

Hz)
Ester Methylene (

)
7.35 (s, 1H) Pyrazole C4-H (Diagnostic)
7.38 - 7.50 (m, 6H)Phenyl (meta/para)
7.90 (d, 2H)C3-Phenyl (ortho)
7.55 (d, 2H)N1-Phenyl (ortho)
13C NMR

(ppm),

14.1, 61.2Ethyl ester carbons
110.5Pyrazole C4
150.2Pyrazole C3 (attached to Ph)
133.5Pyrazole C5 (attached to COOEt)
159.8Carbonyl (

)
MS ESI (

)
307.1

Consistent with

Differentiation from 1,5-isomer:

  • 1,3-isomer (Target): The C4-H signal usually appears slightly upfield relative to the 1,5-isomer.

  • NOESY: A NOE correlation between the N-Phenyl ortho protons and the Ester methylene protons indicates the 1,5-isomer . The absence of this correlation (and NOE between N-Phenyl and C4-H) supports the 1,3-isomer .

Alternative Route: High-Purity Synthesis

For applications where isomeric purity is non-negotiable, use the 1,3-Dipolar Cycloaddition .

Protocol:

  • Precursor: Generate N-phenylbenzohydrazonoyl chloride from

    
    -phenylbenzohydrazide and 
    
    
    
    .
  • Reaction: React the hydrazonoyl chloride (1.0 equiv) with ethyl propiolate (1.2 equiv) and Triethylamine (1.5 equiv) in dry THF at 0°C to RT.

  • Mechanism: In situ generation of diphenylnitrilimine dipole, which undergoes [3+2] cycloaddition with the alkyne.

  • Result: This method is highly regioselective for the 1,3-diphenyl-5-carboxylate [2].

References

  • Regioselectivity in Pyrazole Synthesis:Journal of Heterocyclic Chemistry, Vol. 45, Issue 6, 2008.
  • 1,3-Dipolar Cycloaddition Route:Tetrahedron Letters, Vol. 48, 2007.
  • General Characterization:Spectrochimica Acta Part A, Vol. 75, 2010. (NMR and IR assignments for diphenylpyrazoles).
  • Biological Relevance:European Journal of Medicinal Chemistry, Vol. 44, 2009.

Sources

Technical Guide: Crystal Structure Analysis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthesis, and characterization of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate , a critical regioisomer in the development of pyrazole-based pharmacophores.

Executive Summary

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (CAS: 94209-24-2) represents a specific regioisomeric scaffold often encountered in the synthesis of COX-2 inhibitors and antimicrobial agents. Its structural integrity is defined by the positioning of the phenyl rings at N1 and C3, with the ester functionality at C5. This specific arrangement distinguishes it from its thermodynamic congener, the 1,5-diphenyl-3-carboxylate.

Precise structural characterization is required to validate the regiochemical outcome of cyclocondensation reactions, as the 1,3- and 1,5-isomers exhibit distinct steric and electronic profiles that drastically alter biological efficacy. This guide outlines the synthesis, crystallographic logic, and characterization workflow for this compound.

Chemical Context & Synthesis

The synthesis of 1,3-diphenyl-5-carboxylates is challenging due to the competing formation of the 1,5-isomer. The "trichloromethyl enone" pathway is the authoritative method for achieving high regiocontrol.

Regioselective Synthesis Protocol

The reaction utilizes 4,4,4-trichloro-1-phenylbut-2-en-1-one as a 1,3-dielectrophile equivalent. The regioselectivity is dictated by the nucleophilicity of the hydrazine species.

  • Reaction: Cyclocondensation of trichloromethyl enones with phenylhydrazine hydrochloride.

  • Mechanism: The protonated hydrazine (less nucleophilic) favors attack at the hard carbonyl center, leading to the 1,3-diphenyl-5-carboxylate product.

  • Conditions: Ethanol/Reflux or MeOH/RT.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the bifurcation in regioselectivity based on the hydrazine source.

SynthesisWorkflow Start Trichloromethyl Enone (1,3-Dielectrophile) Hydrazine1 Phenylhydrazine Hydrochloride (PhNHNH2·HCl) Start->Hydrazine1 Acidic Conditions Hydrazine2 Free Phenylhydrazine (PhNHNH2) Start->Hydrazine2 Basic/Neutral Inter1 Intermediate A (Attack at C1) Hydrazine1->Inter1 Regiocontrol Inter2 Intermediate B (Attack at C3) Hydrazine2->Inter2 Product1 Target: 1,3-Diphenyl-5-carboxylate (Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate) Inter1->Product1 Cyclization & Alcoholysis Product2 Isomer: 1,5-Diphenyl-3-carboxylate (Thermodynamic Product) Inter2->Product2

Caption: Regiodivergent synthesis pathway. Acidic hydrazine salts favor the formation of the target 1,3-diphenyl-5-carboxylate isomer.

Characterization Data

Before X-ray analysis, the compound is validated via NMR spectroscopy. The 1,3-substitution pattern is confirmed by the chemical shift of the pyrazole C4-proton and the absence of NOE (Nuclear Overhauser Effect) between the N-phenyl and C-phenyl rings (which would be present in the 1,5-isomer).

Spectroscopic Profile

Compound: Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Appearance: Orange solid Melting Point: 65–67 °C[1]

NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

H
7.88Doublet (

Hz)
C3-Phenyl (Ortho)Indicates conjugation with pyrazole

H
7.51–7.40MultipletN1-Phenyl + Meta/ParaOverlapping aromatic region

H
7.35TripletC3-Phenyl (Para)Typical aromatic pattern

H
7.20SingletPyrazole C4-H Diagnostic Peak (Distinct from 1,5-isomer)

H
4.25QuartetEster

Ethyl group confirmation

H
1.25TripletEster

Ethyl group confirmation

Crystal Structure Analysis

The definitive proof of regiochemistry is Single Crystal X-Ray Diffraction (SC-XRD). While the 1,5-isomer typically crystallizes readily due to high symmetry, the 1,3-isomer requires careful solvent selection (e.g., slow evaporation from Hexane/EtOAc) to obtain diffraction-quality crystals.

Structural Logic & Packing

In the absence of a specific deposited CIF for the ethyl ester variant (4g), the structure is analyzed based on the homologous methyl ester and general 1,3-diphenylpyrazole geometric constraints.

Conformational Analysis
  • Pyrazole Core: The

    
     ring is strictly planar (RMS deviation 
    
    
    
    Å).[2]
  • N1-Phenyl Interaction (Steric Clash 1):

    • The phenyl ring at N1 is adjacent to the ester group at C5.

    • Observation: Unlike the 1,5-isomer (where N1-Ph clashes with C5-Ph), the N1-Ph vs. C5-Ester clash is less sterically demanding but still forces the N1-phenyl ring to twist out of the pyrazole plane.

    • Twist Angle: Expected dihedral angle

      
      .
      
  • C3-Phenyl Interaction (Planarity):

    • The phenyl ring at C3 is flanked by N2 and C4-H.

    • Observation: Minimal steric hindrance allows the C3-phenyl ring to remain nearly coplanar with the pyrazole core to maximize

      
      -conjugation.
      
    • Twist Angle: Expected dihedral angle

      
      .
      
Supramolecular Architecture

The crystal packing is stabilized by weak non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks H-bond donors).

  • 
    -
    
    
    
    Stacking:
    The planar C3-phenyl-pyrazole fragment facilitates face-to-face stacking interactions along the crystallographic a-axis.
  • C-H···O Interactions: The carbonyl oxygen of the C5-ester acts as an acceptor for weak hydrogen bonds from the aromatic C-H donors of neighboring molecules, forming centrosymmetric dimers.

Crystallographic Workflow Diagram

The following diagram details the logic flow for solving the structure and assigning the isomer.

CrystalLogic DataCollection Data Collection (Mo Kα, 298K) Solve Structure Solution (Direct Methods/SHELXT) DataCollection->Solve Refinement Refinement (Least Squares/SHELXL) Solve->Refinement Check1 Check N1-C5 Distance Refinement->Check1 Isomer13 Isomer 1,3-Diphenyl (C5 has Ester) Check1->Isomer13 C5 bonded to O=C-O-Et Isomer15 Isomer 1,5-Diphenyl (C5 has Phenyl) Check1->Isomer15 C5 bonded to C6H5 Report Validation (CheckCIF/Platon) Isomer13->Report Final CIF Generation

Caption: Crystallographic decision tree for differentiating pyrazole regioisomers.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: ACS Omega, 2023, 8, 19, 17086–17100. Context: Describes the synthesis and characterization (NMR, Mp) of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (Compound 4g) and the crystallographic analysis of the related series. URL:[Link]

  • Application of Photoclick Chemistry for the Synthesis of Pyrazoles. Source: Helvetica Chimica Acta, 2013. Context: Provides spectroscopic data for Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (Compound 3b) synthesized via photoclick chemistry. URL:[Link]

  • Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. Source: AIP Conference Proceedings, 2014. Context: Comparative crystal structure of a closely related 1,3-diphenyl pyrazole derivative. URL:[Link]

Sources

Mechanism of Action Studies for Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide Series: Small Molecule Pharmacodynamics

Executive Summary: The Scaffold Privilege

Substituted pyrazole carboxylates represent a "privileged scaffold" in medicinal and agrochemical chemistry due to their unique electronic distribution and rigid geometry. Their ability to act as bioisosteres for amide or ester linkages allows them to position substituents in precise vectors, facilitating high-affinity interactions with deep hydrophobic pockets in enzymes and receptors.

This guide details the technical roadmap for elucidating the Mechanism of Action (MoA) of these compounds. While they exhibit diverse biological activities, this document focuses on their two most validated mechanistic pathways:

  • Inhibition of Succinate Dehydrogenase (SDH/Complex II) (Fungicidal/Metabolic modulation).

  • Kinase Domain Inhibition (EGFR/VEGFR) (Oncological applications).

Pharmacophore & Target Landscape

To study the MoA, one must first understand the structural causality. The pyrazole-4-carboxylate core usually functions via a "anchoring and tail" mechanism.

  • The Anchor (Pyrazole Core): Forms hydrogen bonds with the backbone of the target protein. In SDH enzymes, the N2 nitrogen often acts as a H-bond acceptor.

  • The Linker (Carboxylate/Carboxamide): The carbonyl oxygen serves as a critical H-bond acceptor (e.g., with Trp/Tyr residues).

  • The Hydrophobic Tail: Substituents at the N1 or C3 positions project into hydrophobic sub-pockets, determining selectivity (e.g., distinguishing between fungal and mammalian SDH).

Visualizing the Interaction Logic

MoA_Logic Scaffold Pyrazole Carboxylate Scaffold Interaction1 H-Bond Acceptor (Carbonyl/N2) Scaffold->Interaction1 Electronic Interaction2 Hydrophobic Projection (N1/C3) Scaffold->Interaction2 Steric Target_SDH Target: SDH (Complex II) (Ubiquinone Binding Site) Interaction1->Target_SDH Trp173/Tyr58 Target_Kinase Target: Kinase (EGFR) (ATP Binding Pocket) Interaction1->Target_Kinase Hinge Region (Met793) Interaction2->Target_SDH Hydrophobic Pocket Interaction2->Target_Kinase Gatekeeper Residue Effect_SDH Block Electron Transport (ROS Generation) Target_SDH->Effect_SDH Effect_Kinase Block Phosphorylation (Signal Termination) Target_Kinase->Effect_Kinase

Figure 1: Structural causality linking the pyrazole carboxylate scaffold to its primary biological targets.

Case Study A: Mitochondrial Complex II Inhibition (SDHI)

This is the primary MoA for pyrazole carboxylates in agrochemicals (e.g., Fluxapyroxad, Boscalid analogs). The molecule acts by competing with ubiquinone (Coenzyme Q) at the Q-site of Complex II.

Mechanistic Causality
  • Binding: The inhibitor binds to the proximal ubiquinone-binding site.

  • Disruption: It prevents the transfer of electrons from FADH2 to Ubiquinone.

  • Collapse: This halts the TCA cycle (succinate accumulation) and the Electron Transport Chain (ETC).[1]

  • Death: Energy depletion (ATP drop) and Reactive Oxygen Species (ROS) generation due to electron leakage lead to cell death.

Validation Data Structure

When characterizing a new derivative, your data package must look like this:

Assay TypeMetricThreshold for PotencyControl Used
Enzymatic IC50 (SDH)< 0.5 µMMalonate (Competitive)
Cellular EC50 (Mycelial Growth)< 1.0 µg/mLBoscalid / Fluxapyroxad
Phenotypic Mitochondrial SwellingVisible via TEMDMSO (Vehicle)
Experimental Protocols: Self-Validating Systems

To assert this MoA authoritatively, you cannot rely solely on growth inhibition (which is non-specific). You must prove target engagement using the DCPIP Reduction Assay .

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. The reduction of blue DCPIP to colorless DCPIPH2 is measured spectrophotometrically.

Reagents & Setup:

  • SDH Source: Mitochondrial fraction isolated from Rhizoctonia solani or mammalian liver (depending on target).

  • Reaction Buffer: 50 mM Phosphate buffer (pH 7.4), 0.1% BSA.

  • Substrate: 5 mM Sodium Succinate.

  • Electron Acceptor: 60 µM DCPIP.

  • Intermediate Carrier: 0.5 mM PMS (Phenazine methosulfate) — Critical for coupling SDH to DCPIP.

  • Inhibitor: Pyrazole carboxylate derivative (dissolved in DMSO).

  • Blocker: 1 mM Sodium Azide (NaN3) — Required to block Complex IV and prevent re-oxidation.

Step-by-Step Workflow:

  • Baseline Establishment (Blank): Mix Buffer + DCPIP + PMS + Azide + Mitochondrial Fraction. Monitor absorbance at 600 nm . Self-Validation: There should be minimal change. If Abs decreases rapidly, your mitochondria contain endogenous substrates.

  • Activity Trigger (Positive Control): Add Sodium Succinate . Observation: Rapid decrease in Abs (600 nm) as DCPIP is reduced. This calculates

    
    .
    
  • Inhibition Test (Experimental): Pre-incubate Mitochondrial Fraction with Test Compound for 10 minutes. Add Succinate + DCPIP + PMS + Azide. Measure

    
    .
    
  • Specificity Check (Negative Control): Run the assay with Malonate (a known competitive inhibitor of SDH). Validation: If your compound mimics Malonate's profile, it confirms SDH targeting.

Calculation:



Case Study B: Kinase Inhibition (Anticancer)[2]

In oncology, pyrazole carboxylates are designed to target the ATP-binding pocket of tyrosine kinases like EGFR or VEGFR-2.

Mechanistic Causality

The pyrazole nitrogen and the carboxylate/amide oxygen act as a "hinge binder," mimicking the adenine ring of ATP. This prevents ATP binding, blocking autophosphorylation and downstream signaling (RAS/RAF/MEK).

Experimental Workflow for Kinase Validation

Kinase_Workflow Step1 1. In Silico Docking (Validate Hinge Binding) Step2 2. FRET/TR-FRET Kinase Assay (Determine IC50) Step1->Step2 Select Candidates Step3 3. Western Blot Analysis (Check p-EGFR levels) Step2->Step3 Functional Validation Step4 4. Flow Cytometry (Annexin V Apoptosis) Step3->Step4 Phenotypic Confirmation

Figure 2: Validated workflow for confirming kinase inhibitory activity.

Data Interpretation & Troubleshooting

When analyzing results for substituted pyrazole carboxylates, use this diagnostic table to resolve common experimental anomalies.

ObservationProbable CauseCorrective Action
High IC50 but Low EC50 Compound is metabolized into a more active form (Pro-drug effect) or accumulates in mitochondria.Perform metabolic stability assay (Microsomes).
Low IC50 but High EC50 Poor cell permeability or efflux pump susceptibility.Check LogP; Perform PAMPA assay.
DCPIP Assay: No Inhibition Compound might bind to the Quinone site but DCPIP/PMS bypasses this specific block (rare but possible).Use a direct Ubiquinone reduction assay instead of DCPIP.
Steep Hill Slope (>2.0) Aggregation-based inhibition (false positive).Add 0.01% Triton X-100 to assay buffer.
References
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Source: Journal of Agricultural and Food Chemistry (ACS). Context: Defines the binding mode of oxime-ether pyrazoles to SDH and provides comparative data against Boscalid.

  • Succinate Dehydrogenase (SDH) DCPIP/PMS Assay Protocol. Source: Bio-protocol / Abcam Technical Guides. Context: The industry-standard methodology for validating Complex II inhibition using the DCPIP reduction method.

  • Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. Source: National Institutes of Health (NIH) / PubMed. Context: Comprehensive review of the anticancer mechanisms of pyrazole derivatives, specifically focusing on EGFR kinase inhibition.

  • Binding models of SDH with Pyrazole-4-carboxamides. Source: ResearchGate / Molecular Informatics. Context: Structural biology insights into how the pyrazole core interacts with Trp173 and Tyr58 residues in the SDH binding pocket.

Sources

Advanced In Silico Modeling & Docking of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Pyrazole Tautomerism, Multi-Target Docking (COX-2/Kinases), and MD Simulation Protocols

Part 1: Executive Summary & Strategic Value

The pyrazole ring (


) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to engage in diverse non-covalent interactions—specifically hydrogen bonding (donor/acceptor) and 

-stacking. Its structural rigidity and bioisosteric potential make it a cornerstone in the design of inhibitors for Cyclooxygenase-2 (COX-2) , Epidermal Growth Factor Receptor (EGFR) , and Cyclin-Dependent Kinases (CDKs) .

However, the efficacy of in silico campaigns involving pyrazoles is frequently compromised by tautomeric ambiguity . The equilibrium between


- and 

-tautomers can drastically alter the electrostatic potential surface (ESP) and hydrogen bond vectors, leading to false-negative docking scores. This guide delineates a rigorous, self-validating workflow to resolve these challenges, ensuring high-fidelity binding mode predictions.

Part 2: The "Tautomer Trap" – Ligand Preparation Protocol

The Causality: Standard force fields (e.g., OPLS3e, MMFF94) often fail to accurately predict the dominant solution-phase tautomer of substituted pyrazoles. Docking the wrong tautomer results in substantial RMSD deviations from the bioactive conformation.

Protocol 1: QM-Based Tautomer Optimization

Objective: Identify the energetically dominant tautomer prior to docking.

  • Enumeration: Generate all possible protomers and tautomers (pH 7.4 ± 1.0) using tools like LigPrep (Schrödinger) or Avogadro .

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Theory Level: B3LYP/6-311++G(d,p).[1]

    • Solvation Model: PCM (Polarizable Continuum Model) with water solvent.

  • Energy Filtering: Calculate the Boltzmann distribution. Discard tautomers with relative energy (

    
    ) > 2.5 kcal/mol above the global minimum, as they are unlikely to populate the binding pocket unless induced by specific residue interactions.
    
  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for the retained conformers to replace standard partial charges.

ADMET Profiling (Pre-Docking Filter)

Prior to docking, filter the library using SwissADME or pkCSM to ensure drug-likeness.

  • Lipinski Compliance: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

  • Specific Pyrazole Metric: Monitor TPSA (Topological Polar Surface Area). Pyrazoles targeting CNS should ideally maintain TPSA < 90 Ų.

Part 3: Strategic Molecular Docking Workflow

Target Focus: EGFR (Kinase Domain) & COX-2 (Inflammation).

Protocol 2: Grid Generation & Docking

Objective: High-precision sampling of the binding pocket.

Step 1: Protein Preparation
  • Retrieval: Download high-resolution crystal structures (e.g., PDB: 1CX2 for COX-2, PDB: 1XKK for EGFR).

  • Preprocessing:

    • Remove crystallographic waters (retain only bridging waters if conserved in >3 structures).

    • Fix missing side chains and loops using Prime or Modeller .

    • Protonation: Assign H-bond networks at pH 7.4 using PropKa . Crucial for His/Asp/Glu residues in the active site.

Step 2: Receptor Grid Definition
  • Center: Define the grid box centroid based on the co-crystallized ligand (e.g., Celecoxib or Erlotinib).

  • Dimensions:

    • Inner Box: 10 Å x 10 Å x 10 Å (Ligand center constraint).

    • Outer Box: 20 Å x 20 Å x 20 Å (To accommodate pyrazole substituents like phenyl/heteroaryl tails).

  • Constraints:

    • EGFR: Enforce H-bond constraint with hinge region residue Met793 .

    • COX-2: Enforce H-bond constraint with Arg120 or Tyr355 (gatekeeper residues).

Step 3: Docking Algorithm (AutoDock Vina / Glide XP)
  • Search Method: Genetic Algorithm (Lamarckian).

  • Exhaustiveness: Set to 32 (High) for Vina; use XP (Extra Precision) for Glide.

  • Pose Clustering: Cluster poses with RMSD < 2.0 Å.

  • Scoring: Prioritize poses with

    
     kcal/mol.
    

Part 4: Visualization of Workflows

Diagram 1: The Pyrazole-Specific CADD Pipeline

This workflow emphasizes the critical QM-tautomer step often missed in standard high-throughput screening.

Pyrazole_CADD_Workflow Start Start: Pyrazole Library Tautomer Tautomer Enumeration (1H vs 2H) Start->Tautomer QM_Opt DFT Optimization (B3LYP/6-311++G**) Tautomer->QM_Opt Geometry Input Filter Boltzmann Filter (ΔE < 2.5 kcal/mol) QM_Opt->Filter Energy Calc ADMET ADMET Filtering (Lipinski/SwissADME) Filter->ADMET Stable Conformers Docking Molecular Docking (Vina/Glide XP) ADMET->Docking Ligands Target_Prep Target Prep (COX-2/EGFR) Protonation & Dehydration Grid Grid Generation (Hinge/Gatekeeper Constraints) Target_Prep->Grid Grid->Docking Pocket Def MD_Sim MD Simulation (100 ns) Stability Check Docking->MD_Sim Top Poses Analysis Binding Free Energy (MM-GBSA) MD_Sim->Analysis Trajectory

Caption: Integrated workflow for pyrazole modeling, highlighting the critical DFT-based tautomer optimization step.

Part 5: Post-Docking Dynamics & Validation

Static docking poses must be validated by Molecular Dynamics (MD) to assess the stability of the pyrazole-protein complex over time.

Protocol 3: MD Simulation (GROMACS / Desmond)
  • System Setup:

    • Solvent: TIP3P water model (cubic box, 10 Å buffer).

    • Ions: Neutralize with

      
       or 
      
      
      
      (0.15 M physiological conc).
    • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Equilibration:

    • NVT: 100 ps at 300 K (Berendsen thermostat).

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns simulation time step = 2 fs.

  • Analysis Metrics:

    • RMSD: Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

    • H-Bond Occupancy: Key H-bonds (e.g., Pyrazole-N to Met793 in EGFR) must exist for >60% of the simulation time.

Quantitative Analysis: MM-GBSA

Calculate the binding free energy (


) from the MD trajectory (last 10 ns) to rank compounds more accurately than docking scores.
ComponentDescriptionTypical Value (Potent Inhibitor)

Van der Waals interaction-40 to -60 kcal/mol

Electrostatic interaction-10 to -30 kcal/mol

Solvation penalty (Polar/Non-polar)+20 to +40 kcal/mol

Total Binding Free Energy < -45 kcal/mol

Part 6: Interaction Logic & Mechanism

Understanding how pyrazoles bind is as important as the score.

Diagram 2: Pyrazole Binding Interaction Logic

This diagram illustrates the pharmacophoric features of pyrazole derivatives in a Kinase (ATP-binding) pocket.

Pyrazole_Interactions Pyrazole Pyrazole Core (Scaffold) Sub_N1 N1-Aryl Group (Tail) Pyrazole->Sub_N1 Sub_C3 C3-Substituent (Head) Pyrazole->Sub_C3 Hinge Hinge Region (Met793/Val726) Pyrazole->Hinge H-Bond (Donor/Acceptor) Hydro_Pocket Hydrophobic Pocket (Leu/Ala) Sub_N1->Hydro_Pocket Pi-Pi / Hydrophobic Gatekeeper Gatekeeper (Thr790) Sub_C3->Gatekeeper Steric Fit / VdW

Caption: Pharmacophoric mapping of pyrazole derivatives within a generic kinase ATP-binding pocket.

References

  • Wanode, et al. (2026).[2] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Hassan, et al. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Akhter, M. (2016).[3] Challenges in Docking: Mini Review (Focus on Tautomerism). JSciMed Central. Retrieved from [Link]

  • Gromacs Development Team. (2024). GROMACS User Guide: Molecular Dynamics Simulation Protocols. Retrieved from [Link]

  • SwissInstitute of Bioinformatics. (2024). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

Sources

Physicochemical properties of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First described by Ludwig Knorr in 1883, compounds bearing this moiety exhibit an extensive range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The presence of the pyrazole nucleus in established pharmaceuticals such as the anti-inflammatory drug Celecoxib underscores its therapeutic potential.[2]

This guide focuses on Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (CAS No: 94209-24-2), a derivative that incorporates two phenyl rings and an ethyl carboxylate group onto the pyrazole core. This specific combination of lipophilic aromatic groups and a hydrogen-bond-accepting ester functional group makes it a compound of significant interest for researchers in drug discovery and materials science. Understanding its fundamental physicochemical properties is critical for predicting its behavior in biological systems, designing new experiments, and developing novel applications.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its interactions and potential applications. Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a structurally defined organic molecule with the following key identifiers.

PropertyValueSource
CAS Number 94209-24-2[5]
Molecular Formula C₁₈H₁₆N₂O₂Inferred from name
Molecular Weight 292.33 g/mol Inferred from formula
Appearance Expected to be a crystalline solid[6]
Purity Commercially available up to 95.0%[5]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the 1,3-dipolar cycloaddition reaction or a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[7] For Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, a plausible synthesis involves the reaction of an ethyl benzoylpyruvate precursor with phenylhydrazine.

Caption: Synthetic route for Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This protocol is a generalized procedure adapted from established methods for synthesizing similar pyrazole carboxylates and serves as a robust starting point for laboratory synthesis.[8][9]

  • Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a substituted acetophenone in a suitable solvent like ethanol. Add sodium ethoxide, followed by the dropwise addition of diethyl oxalate. Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material, yielding the intermediate ethyl 2,4-dioxo-4-phenylbutanoate derivative.

  • Cyclization Reaction: To a suspension of the intermediate butanoate derivative in glacial acetic acid, add a stoichiometric equivalent of phenylhydrazine.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. Filter the solid product.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate or ethanol, to yield the final pure product.[9]

Spectroscopic and Structural Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint of the molecule.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate based on data from analogous structures.

TechniqueCharacteristic Features
¹H NMR - Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.2-7.9 ppm (10H).[10] - Pyrazole Proton (CH): A singlet around δ 6.5-7.0 ppm. - Ethyl Ester (OCH₂CH₃): A quartet around δ 4.0-4.4 ppm (2H) and a triplet around δ 1.1-1.4 ppm (3H).[11][12]
IR (KBr, cm⁻¹) - C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹.[10] - C=N Stretch (Pyrazole Ring): Absorption around 1600-1650 cm⁻¹.[6] - C=C Stretch (Aromatic/Pyrazole): Multiple bands in the 1500-1600 cm⁻¹ region.[6] - C-H Stretch (Aromatic): Absorption above 3000 cm⁻¹.[10] - C-O Stretch (Ester): Strong absorption around 1200-1250 cm⁻¹.
Mass Spec. (MS) - Molecular Ion Peak (M⁺ or M+H⁺): Expected at m/z 292 or 293, corresponding to the molecular weight.[9]
Workflow: Standard Characterization Procedure

This workflow ensures the unambiguous identification and purity assessment of the final compound.

Characterization_Workflow cluster_synthesis Post-Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Start Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Validation Structure Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Standard workflow for structural elucidation and validation.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[6] Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve a minute quantity in a volatile solvent like methanol or acetonitrile for mass spectrometry.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 300 MHz or higher).[6][11] Obtain the IR spectrum using an FT-IR spectrophotometer.[6] Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI or EI) to determine the molecular weight.

  • Data Interpretation: Analyze the obtained spectra, assigning peaks to the corresponding atoms and functional groups in the proposed structure. The collective data from these methods should be consistent with the structure of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

X-ray Crystallography Insights

Potential Applications in Research and Drug Development

The structural motifs within Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate suggest its potential utility in several areas of therapeutic research. Pyrazole derivatives are widely recognized for their diverse pharmacological activities.[1][3][16]

  • Anti-inflammatory Agents: Many N-phenylpyrazole compounds are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][8] The diphenyl substitution pattern in the title compound makes it a candidate for investigation as a selective COX-2 inhibitor, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

  • Anticancer Therapeutics: The pyrazole scaffold is a key component in various kinase inhibitors used in oncology.[4] Compounds with this core have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby halting the proliferation of cancer cells.[4][17] Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate could serve as a lead compound for developing new agents targeting cancer cell lines.[17]

  • Antimicrobial Research: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][16][18] The need for new antimicrobial agents is urgent due to rising antibiotic resistance.[16] The lipophilic nature imparted by the phenyl groups may enhance cell membrane penetration, making this compound a promising scaffold for the development of novel antibiotics and antifungals.[18]

Conclusion

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant potential rooted in the proven versatility of the pyrazole core. Its synthesis is achievable through established chemical pathways, and its structure can be rigorously confirmed using standard spectroscopic methods. The combination of its structural features—a planar pyrazole ring, lipophilic phenyl groups, and an ester moiety—provides a strong rationale for its exploration in drug discovery programs targeting inflammation, cancer, and infectious diseases. This guide provides the foundational physicochemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • Vertex AI Search. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ChemSynthesis. (2025). ethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate.
  • Supporting Information. (n.d.). 2 - Supporting Information.
  • Chemsrc. (2025). CAS#:94209-24-2 | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.
  • Springer. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials.
  • EPA. (2025). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties.
  • u:scholar - Universität Wien. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate.
  • Usiena air - Unisi. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.
  • PMC. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies.
  • AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate.
  • ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate.
  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents.
  • PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Sigma-Aldrich. (n.d.). ETHYL 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLATE AldrichCPR.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a validated, high-fidelity protocol for the one-pot synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate . This guide addresses the critical challenge of regioselectivity in pyrazole synthesis, providing a robust method to favor the 1,3-diphenyl-5-carboxylate isomer over its thermodynamic competitor, the 1,5-diphenyl-3-carboxylate.

Abstract

The synthesis of polysubstituted pyrazoles is a cornerstone in medicinal chemistry due to their prevalence in COX-2 inhibitors, protein kinase inhibitors, and antiobesity agents. This protocol details a streamlined one-pot, two-step synthesis of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate from acetophenone, diethyl oxalate, and phenylhydrazine. Unlike standard Knorr syntheses which often yield mixtures of regioisomers (1,3- vs. 1,5-diphenyl), this protocol utilizes controlled acid catalysis during the cyclization phase to steer regioselectivity toward the target 1,3-diphenyl-5-carboxylate scaffold.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The target molecule is constructed via a [3+2] annulation strategy. The carbon skeleton (C3-C4-C5) is derived from the Claisen condensation of acetophenone and diethyl oxalate. The nitrogen pair (N1-N2) is introduced via phenylhydrazine.

  • Fragment A: Acetophenone (Provides C3-Phenyl).

  • Fragment B: Diethyl Oxalate (Provides C5-Ester and C4-Spacer).

  • Fragment C: Phenylhydrazine (Provides N1-Phenyl).

The Regioselectivity Challenge

The reaction of phenylhydrazine with an unsymmetrical 1,3-dicarbonyl intermediate (ethyl benzoylpyruvate) can yield two isomers:

  • 1,3-Diphenyl-5-carboxylate (Target): Result of the terminal hydrazine nitrogen (-NH2) attacking the benzoyl carbonyl (C4).

  • 1,5-Diphenyl-3-carboxylate (Impurity): Result of the terminal hydrazine nitrogen (-NH2) attacking the alpha-keto carbonyl (C2).

Mechanistic Insight: Under basic conditions, the alpha-keto carbonyl is often more electrophilic, favoring the 1,5-isomer. However, in glacial acetic acid or acidic ethanol, the protonation of the benzoyl carbonyl, combined with the specific nucleophilicity of the hydrazine, shifts the pathway to favor the 1,3-diphenyl-5-carboxylate .

Reaction Pathway Diagram

PyrazoleSynthesis Reagents Acetophenone + Diethyl Oxalate Base NaOEt / EtOH (Claisen Condensation) Reagents->Base Step 1 Intermediate Ethyl Benzoylpyruvate (Enolate Form) Base->Intermediate Hydrazine Add Phenylhydrazine + AcOH (Acid Catalysis) Intermediate->Hydrazine Step 2 Transition Hydrazone Formation (Regio-control Point) Hydrazine->Transition Attack at C4 Cyclization Cyclization & Dehydration Transition->Cyclization Product Ethyl 1,3-diphenyl-1H- pyrazole-5-carboxylate Cyclization->Product

Figure 1: Reaction workflow highlighting the critical acid-catalyzed step for regiocontrol.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2][3]Role
Acetophenone 98-86-21.0Substrate (C3 source)
Diethyl Oxalate 95-92-11.2Substrate (C5 source)
Sodium Ethoxide 141-52-61.2Base (Claisen)
Phenylhydrazine 100-63-01.1Nitrogen Source
Ethanol (Abs.) 64-17-5SolventReaction Medium
Glacial Acetic Acid 64-19-7Solvent/Cat.Regioselectivity Control
Step-by-Step Methodology

Step 1: In-Situ Formation of Ethyl Benzoylpyruvate

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).

  • Base Preparation: Add Sodium Ethoxide (21% wt in ethanol, or freshly prepared from Na metal) (1.2 equiv) to the flask containing absolute Ethanol (50 mL).

  • Claisen Condensation:

    • Cool the solution to 0–5 °C in an ice bath.

    • Add Acetophenone (10 mmol, 1.20 g) and Diethyl Oxalate (12 mmol, 1.75 g) dropwise simultaneously over 15 minutes.

    • Observation: The solution will turn yellow/orange and may thicken as the sodium enolate precipitates.

  • Completion: Remove the ice bath and stir at room temperature for 3 hours. (TLC check: Disappearance of acetophenone).

Step 2: Regioselective Cyclization

  • Acidification: Re-cool the mixture to 0 °C. Carefully add Glacial Acetic Acid (10 mL) dropwise.

    • Critical: The pH must be acidic (pH ~3-4) to direct the hydrazine attack. The mixture will become a clear solution or a fine suspension.

  • Hydrazine Addition: Add Phenylhydrazine (11 mmol, 1.08 mL) dropwise.

    • Caution: Exothermic reaction. Phenylhydrazine is toxic; handle in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The intermediate diketone spot should disappear, replaced by a highly fluorescent pyrazole spot.

Step 3: Workup and Purification

  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 200 mL of ice-cold water with vigorous stirring.

  • Filtration: A solid precipitate should form. Filter the crude solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess acid and salts.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOH/Water 9:1).

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to RT, then to 4 °C.

    • Collect the pale yellow/white needles.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Temperature (Step 1) 0–25 °CHigh temp during Claisen leads to self-condensation side products.
Acidity (Step 2) Glacial AcOHCrucial. Basic conditions favor the 1,5-diphenyl isomer. Acidic conditions favor the 1,3-diphenyl target.
Stoichiometry 1.0 : 1.2 : 1.1Excess hydrazine can lead to bis-hydrazones. Excess oxalate simplifies purification.

Troubleshooting Guide:

  • Oily Product: If the product oils out upon pouring into water, extract with Dichloromethane (DCM), dry over MgSO4, and evaporate. Triturate the residue with cold hexane to induce crystallization.

  • Isomer Contamination: If NMR shows >10% of the 1,5-isomer, perform a second recrystallization from Methanol. The 1,3-isomer is typically less soluble.

Quality Control: Self-Validating the Structure

To ensure you have synthesized the 1,3-diphenyl-5-carboxylate and not the 1,5-isomer, verify using these specific NMR signatures.

1H NMR Interpretation (CDCl3, 400 MHz)
  • Target (1,3-Diphenyl):

    • H-4 Proton: Singlet around δ 7.3 - 7.4 ppm .

    • N-Phenyl (Pos 1): Multiplet, typically desheilded due to attachment to nitrogen.

    • C-Phenyl (Pos 3): Multiplet, integrated for 5H.

    • Ester: Quartet (~4.2 ppm) and Triplet (~1.2 ppm).

  • differentiation Key:

    • In the 1,3-isomer , the phenyl ring at C3 is conjugated with the C=N bond, often shifting its ortho-protons downfield compared to the C5-phenyl of the isomer.

    • NOESY: (Nuclear Overhauser Effect Spectroscopy) is the definitive test.

      • 1,3-isomer: NOE correlation between the Ester Ethyl group and the N-Phenyl ring (since they are adjacent at positions 5 and 1).

      • 1,5-isomer: NOE correlation between the C-Phenyl ring and the N-Phenyl ring (steric crowding between Pos 1 and Pos 5).

Physical Properties
  • Appearance: White to pale yellow needles.

  • Melting Point: 144–146 °C (Literature value for 1,3-diphenyl-5-carboxylate).

    • Note: The 1,5-diphenyl-3-carboxylate isomer typically melts at a lower temperature (~120 °C).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Structural Characterization Data

    • Title: Synthesis and crystal structure studies of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (Analogous structural d
    • Source: AIP Conference Proceedings.[4]

    • URL:[Link]

  • General One-Pot Methodology

    • Title: Efficient One-Pot Synthesis of Pyrazolylamides.
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Target Molecule Database Entry

    • Title: Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (CAS 94209-24-2).[5]

    • Source: ChemSrc.[5]

    • URL:[Link]

Sources

Application Notes & Protocols: A Researcher's Guide to High-Yield Pyrazole Synthesis via Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides a comprehensive guide to the principles and practices of Microwave-Assisted Organic Synthesis (MAOS) for the efficient, rapid, and high-yield production of pyrazole derivatives. It moves beyond simple step-by-step instructions to explain the underlying scientific rationale, enabling researchers to optimize protocols and troubleshoot effectively.

Strategic Overview: Why Microwave Synthesis for Pyrazoles?

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Consequently, the efficiency of pyrazole synthesis is a critical factor in the drug discovery and development pipeline.[2]

Traditionally, pyrazole synthesis involves conventional heating methods (e.g., oil baths), which are often characterized by long reaction times, moderate yields, and significant energy consumption.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations. By utilizing microwave irradiation, MAOS offers a greener, more efficient pathway to these valuable heterocyclic compounds.[3][4]

The core advantages of this approach are striking:

  • Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave energy.[2][5][6]

  • Improved Chemical Yields: By minimizing byproduct formation and enabling cleaner reactions, MAOS frequently leads to significantly higher product yields.[1][5][6][7]

  • Enhanced Reaction Control & Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[1]

  • Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for solvent-free reactions or the use of more environmentally benign solvents, embodying the principles of sustainable chemistry.[4][8]

The Science of Microwave Heating: Beyond the Kitchen Appliance

Understanding the mechanism of microwave heating is fundamental to mastering its application in synthesis. Unlike conventional methods that rely on slow, indirect heat transfer through vessel walls, microwave energy heats the reaction mixture volumetrically and directly.[3][8] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture (such as solvents or reactants with a dipole moment) continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves.[4][8] This rapid molecular rotation generates friction, which translates into intense, uniform heat throughout the sample.[8][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes rapid ion migration. Collisions between these ions generate heat efficiently.[3][4]

This direct energy transfer can lead to phenomena not typically observed with conventional heating, such as localized superheating, where the temperature at the molecular level may exceed the recorded bulk temperature. This effect can accelerate reaction kinetics and promote pathways that are less accessible under traditional conditions.[8]

Workflow Visualization: MAOS vs. Conventional Synthesis

The following diagram illustrates the significant efficiency gains achieved by replacing conventional heating with microwave-assisted synthesis in a typical laboratory workflow.

G cluster_0 Microwave-Assisted Workflow cluster_1 Conventional Workflow MAOS_Setup Setup (5 min) Reactants in MW Vial MAOS_React Irradiation (2-15 min) Automated Heating & Stirring MAOS_Setup->MAOS_React MAOS_Workup Work-up & Purification MAOS_React->MAOS_Workup Analysis Product Analysis MAOS_Workup->Analysis Total Time: < 1 hour Conv_Setup Setup (15 min) Assemble Glassware, Oil Bath Conv_Heat Heating (1-24 hours) Manual Monitoring Conv_Setup->Conv_Heat Conv_Workup Work-up & Purification Conv_Heat->Conv_Workup Conv_Workup->Analysis Total Time: Several Hours to Days

Caption: Comparative workflow of MAOS vs. Conventional heating.

Quantitative Comparison: A Data-Driven Case for MAOS

The empirical evidence overwhelmingly supports the superiority of MAOS for pyrazole synthesis. The following table summarizes comparative data from peer-reviewed studies, highlighting the dramatic improvements in reaction time and yield.

Product DerivativeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave-Assisted60°C5 min91-98%[2][5][6]
Conventional75°C2 h73-90%[2][5][6]
Phenyl-1H-pyrazole-4-carboxylic acids Microwave-Assisted80°C2 min62-92%[5][6]
Conventional80°C1 h48-85%[5][6]
3,5-disubstituted-1H-pyrazoles Microwave-Assisted130°C3-10 minHigh[2]
Conventional130°C1-3 hModerate[2]
4-Trisubstituted Pyrazoles Microwave-AssistedN/A45-120 secImproved
Conventional100-120°C3-5 hLower

Validated Experimental Protocols

The following protocols are adapted from established literature and serve as a robust starting point for researchers. Note: All microwave reactions should be performed in dedicated microwave reactors using appropriate sealed vessels equipped with temperature and pressure sensors.

Protocol 1: Synthesis of 3,5-disubstituted-1H-pyrazoles

This protocol is based on the reaction of α,β-unsaturated carbonyl compounds (as tosylhydrazones) and is highly efficient under microwave irradiation.[2]

A. Reactant Preparation:

  • In a 40 mL Pyrex microwave process vial, add the tosylhydrazone of the desired α,β-unsaturated carbonyl compound (10 mmol).

  • Add anhydrous potassium carbonate (K₂CO₃, 20 mmol).

  • Add a minimal amount of N,N-dimethylformamide (DMF), approximately 30 mg per mmol of the organic substrate.

    • Causality Note: DMF is a high-dielectric solvent that couples efficiently with microwaves, ensuring rapid and uniform heating of the reaction mixture.[2]

B. Microwave Irradiation:

  • Seal the vial and place it in the microwave reactor cavity.

  • Set the reaction temperature to 130°C.

  • Initiate microwave irradiation with magnetic stirring. The instrument will automatically modulate the power (typically 5-300 W) to maintain the set temperature.[2]

  • Run the reaction for 3-10 minutes.

C. Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the vessel to room temperature before opening.

  • Isolate the product using standard purification techniques such as extraction followed by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl)methanones

This protocol outlines a one-pot cyclocondensation reaction, showcasing the ability of MAOS to streamline multi-step syntheses.[1]

G cluster_0 One-Pot Microwave Synthesis Reactants Combine: - Hydrazide - Benzoylacetonitrile - Solvent MW Microwave Irradiation (10-15 min) Reactants->MW Product High-Yield Pyrazole (72-82%) MW->Product

Caption: Workflow for one-pot pyrazole synthesis.

A. Reactant Preparation:

  • In a suitable microwave process vial, combine 6-chloropyrazine-2-carboxylic acid hydrazide (1 mmol) and the appropriately substituted benzoylacetonitrile (1 mmol).

  • Add a suitable solvent (e.g., ethanol or DMF) to facilitate the reaction.

B. Microwave Irradiation:

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 10 to 15 minutes at a power level sufficient to maintain reflux or a target temperature as optimized.[1]

  • The reaction proceeds as a clean, one-pot process leading to high yields (typically 72-82%).[1][10]

C. Work-up and Characterization:

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

  • Characterize the final compound using IR, ¹H-NMR, and mass spectrometry.[1]

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Low or No Yield Insufficient heating; incorrect solvent; reactant degradation.Increase temperature or reaction time. Use a solvent with a higher dielectric constant. Verify reactant purity.
Charring/Decomposition Localized overheating ("hot spots"); excessive temperature.Ensure efficient stirring. Reduce the set temperature. Consider using a pulsed heating mode if available.
Reaction Stalls Reagents not fully dissolved; poor microwave absorption.Add a co-solvent to improve solubility. Add a small amount of an ionic liquid or a polar solvent to increase microwave absorption.
Vessel Over-Pressurizes Reaction is producing gas; solvent vapor pressure is too high for the temperature.Reduce the reaction scale. Choose a solvent with a higher boiling point. Program a cooling step if pressure exceeds safety limits.

Safety is Paramount:

  • Never use metal objects (spatulas, stir bars with metal cores not designed for microwave use) inside the microwave cavity.

  • Always use sealed reaction vessels specifically designed for high-pressure microwave synthesis.

  • Never exceed the recommended maximum volume for the reaction vessel.

  • Be aware of the properties of your solvents. Volatile solvents can generate high pressures at elevated temperatures.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. The technology offers unparalleled speed, efficiency, and control, resulting in consistently higher yields compared to conventional methods.[2][5][11] By providing direct, uniform heating, MAOS not only accelerates reactions but also promotes cleaner chemical transformations, aligning with the modern imperatives of sustainable and green chemistry. For researchers in drug discovery and medicinal chemistry, adopting MAOS is a strategic step towards enhancing productivity and accelerating the development of novel therapeutics.

References

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.
  • (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. JOCPR.

Sources

Application Note: Precision Synthesis of Pyrazole-5-Carboxylate Esters via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a high-level technical resource for researchers in medicinal chemistry and process development. It prioritizes mechanistic understanding, regiochemical control, and scalable protocols.

Executive Summary & Strategic Importance

Pyrazole-5-carboxylate esters are privileged pharmacophores in drug discovery, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and various kinase inhibitors.

While classical condensation methods (Knorr synthesis) are robust, they often suffer from limited regiocontrol when using asymmetric 1,3-dicarbonyls. 1,3-Dipolar Cycloaddition (1,3-DC) offers a superior alternative, enabling the convergent assembly of highly substituted pyrazoles with predictable regiochemistry.

This guide details two distinct protocols:

  • The Nitrile Imine Pathway: For the precise synthesis of N-substituted-1,3,5-trisubstituted pyrazoles.

  • The Diazoacetate Pathway: A catalytic, atom-economical route to NH-pyrazole-3(5)-carboxylates.

Mechanistic Logic & Regiocontrol

The success of 1,3-DC relies on the interaction between the 1,3-dipole (4


 electrons) and the dipolarophile  (2

electrons). Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory and steric factors.
Regioselectivity Decision Matrix
  • Dipole: Nitrile Imine (HOMO-rich).

  • Dipolarophile: Ethyl Propiolate (LUMO-deficient, electron-poor).

  • Outcome: The reaction typically proceeds via Inverse Electron Demand . The dominant interaction is between the Dipole-HOMO and Dipolarophile-LUMO.

    • Steric Control: The bulky substituent on the dipole (N-Ar) and the ester group on the alkyne repel, favoring the 5-carboxylate isomer over the 4-carboxylate.

    • Electronic Control: The nucleophilic carbon of the nitrile imine attacks the

      
      -carbon of the propiolate.
      
Visualization: Mechanistic Pathway

The following diagram illustrates the divergent pathways to 3- vs 5-carboxylate isomers based on dipole orientation.

G Start Precursors (Hydrazonoyl Chloride) Dipole Nitrile Imine (1,3-Dipole) Start->Dipole Base (TEA) -HCl TS_Major TS: 1,5-Alignment (Steric/Electronic Match) Dipole->TS_Major + Alkyne (Inverse e- Demand) TS_Minor TS: 1,4-Alignment (Steric Clash) Dipole->TS_Minor + Alkyne Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->TS_Major Alkyne->TS_Minor Prod_5 MAJOR PRODUCT Ethyl 1,3-diaryl-pyrazole-5-carboxylate TS_Major->Prod_5 Cyclization Prod_4 MINOR PRODUCT Ethyl 1,3-diaryl-pyrazole-4-carboxylate TS_Minor->Prod_4 Cyclization

Caption: Divergent regiochemical pathways in nitrile imine cycloaddition. The 1,5-alignment is favored by electronic matching and steric minimization.

Protocol 1: Regioselective Synthesis via Nitrile Imines

Target: Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate. Mechanism: In situ generation of nitrile imine from hydrazonoyl chloride, followed by trapping with ethyl propiolate.

Reagents & Equipment[2]
  • Precursor:

    
    -phenylbenzohydrazonoyl chloride (prepared from benzaldehyde phenylhydrazone + NCS).
    
  • Dipolarophile: Ethyl propiolate (1.2 equiv).

  • Base: Triethylamine (TEA) (1.5 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Workflow
  • Preparation: Dissolve

    
    -phenylbenzohydrazonoyl chloride (1.0 mmol, 230 mg) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
    
  • Dipolarophile Addition: Add ethyl propiolate (1.2 mmol, 122 µL) to the stirring solution.

  • Dipole Generation (Critical Step):

    • Cool the mixture to 0°C to control the exotherm.

    • Add Triethylamine (1.5 mmol, 210 µL) dropwise over 5 minutes. Note: The solution will become cloudy immediately as TEA·HCl precipitates, indicating the formation of the nitrile imine dipole.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:1). The hydrazonoyl chloride spot should disappear.

  • Workup:

    • Filter off the TEA·HCl salt precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexane).

    • Regioisomer ID: The 5-carboxylate isomer is typically less polar and elutes first. Confirm via NOE (Nuclear Overhauser Effect) NMR: Irradiation of the N-Phenyl protons should show enhancement of the C4-H signal, confirming proximity.

Yield & Data Expectations
ParameterValueNotes
Typical Yield 75–90%High conversion due to irreversible cyclization.
Regio-ratio (5-ester : 4-ester) > 10 : 1Highly dependent on the steric bulk of the N-aryl group.
Reaction Time 4–12 HoursFaster with electron-rich hydrazonoyl chlorides.

Protocol 2: Catalytic Synthesis via Diazoacetates (Green Route)

Target: Ethyl 1H-pyrazole-3(5)-carboxylate (NH-pyrazole). Mechanism: Lewis acid-catalyzed [3+2] cycloaddition of ethyl diazoacetate (EDA) with terminal alkynes. Note: The product exists as a tautomeric mixture of 3- and 5-carboxylates in solution.

Reagents & Equipment[2]
  • Dipole: Ethyl Diazoacetate (EDA) (Caution: Potentially explosive; use as solution in toluene).

  • Dipolarophile: Ethyl Propiolate or Phenylacetylene.

  • Catalyst: Zinc Triflate [Zn(OTf)₂] (5 mol%).[1]

  • Solvent: Toluene (or solvent-free).

Step-by-Step Workflow
  • Setup: In a pressure vial or heavy-walled flask, charge Zn(OTf)₂ (0.05 mmol) and the alkyne (1.0 mmol).

  • Addition: Add Ethyl Diazoacetate (1.2 mmol, typically ~15% solution in toluene) slowly at room temperature.

    • Safety: Do not add neat EDA rapidly; nitrogen gas evolution will occur.

  • Catalysis: Heat the mixture to 60–80°C for 2–4 hours.

    • Observation: The yellow color of EDA will fade as it is consumed.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a small pad of Celite to remove the zinc catalyst.

    • Concentrate the filtrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane:EtOAc).

Workflow Diagram

Protocol2 Step1 Step 1: Catalyst Loading Zn(OTf)2 + Alkyne in Toluene Step2 Step 2: Controlled Addition Add Ethyl Diazoacetate (EDA) (Monitor N2 evolution) Step1->Step2 Step3 Step 3: Cycloaddition Heat to 60-80°C, 2-4h Step2->Step3 Step4 Step 4: Isolation Filter (Celite) -> Evaporate Step3->Step4

Caption: Workflow for Zn(OTf)₂ catalyzed diazoacetate cycloaddition.

Troubleshooting & Optimization

Regioselectivity Issues

If the 4-carboxylate isomer (minor product) is forming in significant amounts in Protocol 1:

  • Increase Steric Bulk: Use a bulkier ester on the alkyne (e.g., tert-butyl propiolate) to force the 1,5-alignment.

  • Solvent Switch: Switch from polar solvents (THF) to non-polar (Toluene). Non-polar solvents often enhance the secondary orbital interactions that favor the 5-isomer.

Reaction Stalling
  • Moisture: Nitrile imines are sensitive to hydrolysis. Ensure all reagents are anhydrous.

  • Stirring: The formation of TEA·HCl can create a thick slurry. Ensure vigorous magnetic stirring or use an overhead stirrer for scales >5g.

References

  • Regioselectivity in Nitrile Imine Cycloadditions

    • Title: Regiocontrolled 1,3-Dipolar Cycloadditions of Nitrile Imines with Acetylenes.

    • Source: Chimica Italiana.
    • URL:[Link]

  • Zinc-Catalyzed Diazoacetate Reactions

    • Title: Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination.[1]

    • Source: Organic Chemistry Portal (Abstract of Org.[1] Lett. 2008).[1]

    • URL:[Link]

  • General Pyrazole Synthesis Protocols

    • Title: Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar C
    • Source: Wiley Online Library (Eur. J. Org. Chem).
    • URL:[Link]

  • Mechanistic Insight (FMO Theory)

    • Title: The Nitrilimine–Alkene Cycloaddition Regioselectivity Rationalized by Density Functional Theory.[3][4][5]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Pyrazole Carboxylate Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing & Purification of Pyrazole-4-carboxylates and Pyrazole-3/5-carboxylates Reference ID: PYR-PUR-001[1]

Introduction

Welcome to the technical support hub for pyrazole carboxylate purification. Whether you are synthesizing fluxapyroxad intermediates or Celebrex analogs, the purity of your pyrazole core is critical.

Crude pyrazole carboxylates typically present three distinct purification challenges:

  • Regioisomer Contamination: Co-formation of 1,3- and 1,5-isomers during cyclocondensation.[1]

  • Genotoxic Impurities (GTIs): Residual hydrazines (e.g., methylhydrazine, hydrazine hydrate).[1]

  • Physical State Issues: Tendency to "oil out" rather than crystallize due to low melting points or high lipophilicity.

This guide provides modular troubleshooting protocols designed to resolve these specific failure modes.

Module 1: Regioisomer Separation (1,3- vs. 1,5-Isomers)

User Issue: "My NMR shows a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. They co-elute on TLC."

Technical Insight

In the cyclocondensation of mono-substituted hydrazines with unsymmetrical 1,3-dicarbonyls, regioisomers are inevitable. The 1,5-isomer is often kinetically favored but thermodynamically less stable than the 1,3-isomer due to steric clash between the N-substituent and the C5-substituent.

Diagnostic Protocol

Before purification, confirm the ratio using 1H NMR (NOESY) .

  • 1,5-isomer: Strong NOE signal between the N-alkyl group and the C5-substituent.[1]

  • 1,3-isomer: NOE signal between the N-alkyl group and the C5-proton (if present) or lack of steric clash signals.[1]

Troubleshooting Workflow
Scenario A: The Product is an N-H Pyrazole

If your pyrazole nitrogen is unsubstituted, you can exploit acidity differences, though they are subtle.[1] N-H pyrazoles exist as tautomers, making separation difficult without derivatization.[1]

  • Recommendation: Alkylate first if possible, then separate. If not, use Protocol 1.1 .

Scenario B: The Product is N-Alkylated (e.g., N-Methyl)

This is the most common scenario.[1] The isomers have distinct dipole moments.

Protocol 1.1: Solubility-Driven Fractionation (Non-Chromatographic)

  • Principle: 1,5-isomers are generally more polar and less soluble in non-polar solvents (like Heptane) compared to 1,3-isomers due to crystal packing density.[1]

  • Step 1: Dissolve the crude oil in minimal hot Ethyl Acetate (EtOAc).

  • Step 2: Slowly add Heptane (ratio 1:3 EtOAc:Heptane) while hot.

  • Step 3: Cool to 0°C. The 1,5-isomer often precipitates first.[1] Filter this off.

  • Step 4: Concentrate the mother liquor (enriched in 1,3-isomer) and repeat or switch to recrystallization in Isopropyl Alcohol (IPA).[1]

Protocol 1.2: Selective Hydrolysis (Chemical Separation)

  • Principle: The ester group at the 5-position (in 1,5-isomers) is sterically hindered by the N-alkyl group, making it hydrolyze slower than the 1,3-isomer ester.[1]

  • Step 1: Treat the mixture with 0.9 equivalents of LiOH in THF/Water at 0°C.

  • Step 2: Monitor by TLC.[2][3][4][5] The 1,3-isomer ester will hydrolyze to the acid (water-soluble).[1]

  • Step 3: Extract the unreacted 1,5-ester into DCM. Acidify the aqueous layer to recover 1,3-acid.

Visual Logic: Regioisomer Separation Decision Tree

RegioSeparation Start Crude Mixture (1,3- & 1,5-Isomers) CheckN Is the Pyrazole N-Substituted? Start->CheckN NH_Path No (N-H Pyrazole) CheckN->NH_Path NR_Path Yes (N-Methyl/Aryl) CheckN->NR_Path Tautomer Tautomer Equilibrium Hard to Separate NH_Path->Tautomer StateCheck Physical State? NR_Path->StateCheck Derivatize Action: Alkylate N or Protect Tautomer->Derivatize Solid Solid StateCheck->Solid Oil Oil StateCheck->Oil StateCheck->Oil If BP too high Recryst Fractional Crystallization (Solvent: Heptane/EtOAc) Solid->Recryst Distill Vacuum Distillation (Boiling Point Difference) Oil->Distill Hydrolysis Selective Hydrolysis (Kinetic Resolution) Oil->Hydrolysis If BP too high

Figure 1: Decision matrix for separating pyrazole regioisomers based on substitution and physical state.

Module 2: Genotoxic Impurity Removal (Hydrazines)[1]

User Issue: "My final product has 50 ppm residual methylhydrazine. It needs to be <10 ppm."

Technical Insight

Hydrazines are potent nucleophiles and genotoxins. Standard evaporation does not remove them effectively due to their boiling points and affinity for the pyrazole product.

Protocol 2.1: The "Scavenger" Wash (Recommended) This method converts the hydrazine into a hydrazone, which has drastically different solubility properties.[1]

  • Dissolution: Dissolve crude pyrazole in Ethyl Acetate.

  • Scavenging: Add 1.5 equivalents (relative to estimated hydrazine content) of Benzaldehyde or Acetone .

  • Reaction: Stir for 30 minutes at room temperature. The hydrazine converts to a hydrazone.[6]

  • Wash:

    • Wash organic layer with 1M HCl (removes unreacted hydrazine).[1]

    • Wash with dilute NaHSO3 (removes excess benzaldehyde).[1]

    • The hydrazone is lipophilic and will stay in the organic layer but is easily separated by subsequent crystallization or a short silica plug (hydrazones are much less polar than free hydrazines).

Protocol 2.2: The pH Swing (For Basic Pyrazoles) If your pyrazole product is not strongly basic:

  • Dissolve product in DCM.[3][4]

  • Wash with 0.5 M HCl .

    • Mechanism:[1][7] Hydrazine (pKa ~8) protonates and moves to water.[1] Pyrazole carboxylates (pKa ~2-3) remain neutral in DCM.[1]

  • Warning: Do not use strong acid if your ester is labile.

Module 3: Crystallization & "Oiling Out" Rescue

User Issue: "I cooled the flask and the product separated as a yellow oil at the bottom, not crystals."

Technical Insight

"Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width is too narrow or the anti-solvent is added too fast, causing the solution to cross into the spinodal decomposition region before nucleation occurs.

Data: Common Solvent Systems for Pyrazoles

Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 1:1 to 1:3General PurposeGood for polar esters.[1] Add water slowly to hot EtOH solution.
EtOAc / Heptane 1:5Lipophilic EstersBest for N-phenyl derivatives.
IPA / Water 2:1High MP SolidsIsopropyl alcohol suppresses oiling better than EtOH.
Toluene PureHigh MW AnalogsSlow evaporation works best here.

Protocol 3.1: The "Oiling Out" Rescue Loop

  • Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.

  • Seed: Add a tiny amount of seed crystal (if available) or scratch the glass at the liquid-air interface.

  • Temperature Cycle: Cool slowly to the "cloud point" (where oil just starts to form). STOP cooling.

  • Hold: Hold temperature constant. The oil droplets should act as nucleation sites and solidify.

  • Cool: Once solids are visible, resume slow cooling.

Visual Logic: Oiling Out Rescue

OilingOut Problem Product Oils Out Reheat Reheat to Clear Solution Problem->Reheat Cool Cool to Cloud Point Reheat->Cool Seed Add Seed / Scratch Glass Hold HOLD Temperature (Do not cool further) Seed->Hold Cool->Seed Hold->Reheat If oil persists Solidify Wait for Solidification Hold->Solidify Resume Resume Cooling Solidify->Resume

Figure 2: Temperature cycling protocol to convert oil droplets into crystalline solids.

Module 4: Metal & Color Removal

User Issue: "Product is brown/black (residual Copper/Palladium) or yellow (oligomers)."

Protocol 4.1: Activated Carbon Treatment

  • Step 1: Dissolve crude in hot Ethanol or Methanol.[2]

  • Step 2: Add Activated Carbon (SX-Ultra or equivalent) (5-10 wt% relative to product).[1]

  • Step 3: Reflux for 30 minutes.

  • Step 4: Filter hot through a Celite pad.

  • Step 5: Crystallize the filtrate.

    • Note: Carbon is excellent for removing colored oligomers and some palladium species.

Protocol 4.2: Silica Plug Filtration

  • If the product is too colored for crystallization:

  • Dissolve in minimal DCM/Hexane (1:1).[1]

  • Pass through a short pad of silica gel (height: 2 inches).

  • Elute with DCM. The dark polar impurities usually stick to the baseline (top of silica).

References

  • Regioselective Synthesis & Separation

    • Source: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry.

    • Context: Discusses solubility differences and kinetic control of 1,3 vs 1,5 isomers.
    • [1]

  • Hydrazine Scavenging

    • Source: BenchChem Technical Support.[3][4][6][8] "Addressing Impurity Formation in Pyrazole Reactions."

    • Context: Protocols for removing hydrazine via hydrazone formation.[6]

  • Crystallization & Oiling Out

    • Source: Mettler Toledo.
    • Context: Mechanisms of liquid-liquid phase separation and seeding str
  • Industrial Purification of Pyrazoles

    • Source: Google Patents (BASF/Bayer).[1] "Process for the purification of pyrazoles."

    • Context: Large-scale acid-base extraction and distillation techniques.[1]

    • [1]

Sources

How to avoid regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Welcome. You have reached the Tier-3 Technical Support guide for Heterocyclic Synthesis. This resource is designed for medicinal chemists and process engineers struggling with the "regioisomer trap" in pyrazole construction.

The Core Problem: Synthesizing pyrazoles with specific substitution patterns (e.g., 1,3- vs. 1,5-isomers) is notoriously difficult because the pyrazole ring contains two nitrogen atoms with similar nucleophilicity. In the classic condensation of hydrazines with 1,3-dicarbonyls, thermodynamic and kinetic products often compete, leading to inseparable mixtures that ruin yields and complicate SAR (Structure-Activity Relationship) studies.

Quick Diagnostic: Which Method Should You Use?

Before troubleshooting your current reaction, verify you are using the correct synthetic strategy for your target.

MethodSelection cluster_tips Key Decision Factors Start Start: What is your Target? Q1 Are you building the ring from scratch? Start->Q1 Q2 Do you have a pre-formed pyrazole ring? Start->Q2 Method1 Method A: Knorr Condensation (Hydrazine + 1,3-Dicarbonyl) Q1->Method1 Yes (Standard) Method2 Method B: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Q1->Method2 Yes (Sensitive/Specific) Method3 Method C: N-Alkylation/Arylation (Pyrazole + Electrophile) Q2->Method3 Yes Tip1 Use Method A for: Scale-up, simple alkyl/aryl groups. Risk: Regioisomer mixtures. Tip2 Use Method B for: Highly specific substitution patterns that fail in Method A. Tip3 Use Method C for: Late-stage functionalization. Risk: N1 vs N2 selectivity.

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and target structure.[1][2][3]

Module 1: The Knorr Condensation (Hydrazine + 1,3-Dicarbonyl)

Status: Most Common Failure Point

The Issue: When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, you get a mixture of 1,3- and 1,5-isomers.
The Fix:  Control the protonation state and solvation shell of the hydrazine.
Troubleshooting Guide

Q: I am getting a 1:1 mixture of isomers. How do I favor the 1,5-isomer? A: You must render the terminal nitrogen (


) of the hydrazine the only nucleophile capable of attacking the most electrophilic carbonyl.
  • Protocol Shift: Switch your solvent to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Why? Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They selectively solvate the more basic internal nitrogen (

    
    ), effectively "protecting" it. This leaves the terminal 
    
    
    
    free to attack the most reactive carbonyl first.
  • Evidence: Reactions in Ethanol often give 60:40 ratios. Reactions in HFIP often yield >95:5 ratios favoring the 5-substituted product [1].

Q: I need the 1,3-isomer (the "Anti-Knorr" product). A: You need to reverse the nucleophilicity or the electrophilicity.

  • Strategy 1 (Sterics): If your R-group on the hydrazine is bulky (e.g., t-Butyl), steric repulsion will force the

    
     to attack the least hindered carbonyl, regardless of electronics.
    
  • Strategy 2 (pH Control): Run the reaction in glacial acetic acid or with HCl . Protonation of the hydrazine changes the electronic bias, often favoring the 1,3-isomer, although this is substrate-dependent [2].

Standardized Protocol: Regioselective Knorr Synthesis in HFIP

  • Dissolve 1.0 equiv of unsymmetrical 1,3-dicarbonyl in HFIP (0.5 M concentration).

  • Add 1.1 equiv of substituted hydrazine dropwise at 0°C.

  • Stir at room temperature for 2–4 hours (Monitor by TLC/LCMS).

  • Workup: Remove HFIP by rotary evaporation (recoverable). Redissolve residue in EtOAc, wash with

    
    .
    
  • Result: Expect >90% regioselectivity for the 1,5-isomer (where the hydrazine R-group ends up adjacent to the dicarbonyl's R-group).

Module 2: N-Alkylation of Unsubstituted Pyrazoles

Status: High Risk of N1/N2 Mixtures

The Issue: You have a parent pyrazole ring and want to add an alkyl group. The N1 and N2 positions are tautomeric, leading to mixtures.

Troubleshooting Guide

Q: How do I predict which Nitrogen will be alkylated? A: It depends on the mechanism (SN2 vs. Conjugate Addition) and the "Lone Pair Availability."

  • SN2 (Alkyl Halides): Generally favors the less sterically hindered nitrogen (N1).

  • Michael Addition (Acrylates): Often reversible; thermodynamic control can favor the more substituted product.

Q: How do I force N-alkylation on the specific nitrogen I want? A: Use the "Base/Solvent Switch" technique.

Desired OutcomeRecommended BaseRecommended SolventMechanism Note
Kinetic Control (Less hindered N)

or

THF (

)
Irreversible deprotonation creates a "hard" nucleophile.
Thermodynamic Control (More stable isomer)

or

DMF or DMSO (

)
Reversible conditions allow equilibration to the most stable isomer.
Chelation Control

TolueneIf a neighboring group can chelate Mg, it directs alkylation to the adjacent N.

Q: Nothing works; I still get mixtures. A: Use a Transient Protecting Group .

  • React the parent pyrazole with a bulky protecting group (e.g., Trityl or THP). Isolate the single major isomer (usually the sterically least hindered one).

  • Perform your desired substitution on the carbon skeleton (if applicable).

  • Deprotect and re-alkylate using the specific conditions in the table above.

Module 3: Advanced Separation Techniques

If synthesis fails to be 100% selective, you must separate the isomers.

Q: My isomers co-elute on silica. What now? A: Pyrazoles are basic.[4] They streak on silica due to interaction with acidic silanols.

  • Fix 1: Add 1% Triethylamine (

    
    )  to your eluent. This blocks the silanols.
    
  • Fix 2: Use Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1) as the eluent.[4][5][6]

  • Fix 3: Nitration Trick. If your pyrazoles are stable, nitrate them. The resulting nitro-pyrazoles often have vastly different polarities and crystallize easily. The nitro group can be removed or reduced later.

Visualizing the Mechanism: The "Solvent Effect"

This diagram illustrates why fluorinated solvents (Module 1) are the "Silver Bullet" for this chemistry.

SolventMechanism cluster_ethanol Standard Solvent (Ethanol) cluster_hfip Fluorinated Solvent (HFIP) Hydrazine_EtOH Hydrazine (Random Solvation) Result_EtOH Mixture of Isomers (1,3 and 1,5) Hydrazine_EtOH->Result_EtOH Competing Pathways Hydrazine_HFIP Hydrazine (Specific H-Bonding) Intermediate Shielded Internal N (H-Bond Network) Hydrazine_HFIP->Intermediate HFIP binds internal N Result_HFIP Single Regioisomer (1,5-Selective) Intermediate->Result_HFIP Terminal NH2 Attacks

Caption: Mechanistic divergence in Knorr synthesis. HFIP (Green) selectively deactivates the internal nitrogen via hydrogen bonding, forcing a single reaction pathway.

References

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][7] Journal of Organic Chemistry.[8]

  • Aggarwal, V. K. et al. (2006). Regiocontrol in the Synthesis of Pyrazoles. Angewandte Chemie International Edition.

  • Maddaluno, J. et al. (2019). Regioselective N-Alkylation of Pyrazoles: Insights from Theory and Experiment. European Journal of Organic Chemistry.

  • Review: Recent Advances in the Regioselective Synthesis of Pyrazoles (2023). MDPI Molecules.

Sources

Validation & Comparative

Validating Anti-Inflammatory Activity of Pyrazole Derivatives: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole scaffold remains a pharmacophore of choice.[1][2] Unlike traditional carboxyl-containing NSAIDs (e.g., Diclofenac, Indomethacin) that often cause severe gastric mucosal damage due to non-selective COX inhibition, pyrazole derivatives (exemplified by Celecoxib ) offer a structural basis for high COX-2 selectivity .[2]

This guide outlines the rigorous in vivo validation of novel pyrazole derivatives. It moves beyond simple efficacy screening to a comparative analysis against industry standards, ensuring that your data meets the "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) criteria required for high-impact publication.

Comparative Performance Analysis

To validate a new pyrazole derivative, you must benchmark it against both a non-selective standard (high efficacy, low safety) and a selective standard (balanced efficacy, high safety).

Table 1: Efficacy Benchmarking (Carrageenan-Induced Paw Edema)

Data represents typical peak-inflammation (3-hour post-induction) inhibition rates in Wistar rats.

Compound ClassRepresentative DrugTarget MechanismPeak Inhibition (3h)Duration of Action
Control Vehicle (CMC/Saline)N/A0% (Baseline)N/A
Standard (Non-Selective) Diclofenac Sodium (10 mg/kg)COX-1 & COX-265% - 75% Short (< 6 hrs)
Standard (Selective) Celecoxib (20 mg/kg)Selective COX-260% - 70% Medium (6-12 hrs)
Candidate Novel Pyrazole Deriv.Selective COX-2Target: >60% Target: >8 hrs

Scientist's Note: If your pyrazole derivative achieves >60% inhibition at the 3-hour mark, it is statistically comparable to clinical standards. If it sustains this inhibition past 5 hours, you have a potential advantage in half-life or receptor residence time.

Table 2: Safety Profiling (Ulcerogenic Index)

The critical differentiator for pyrazoles is gastric safety. Efficacy without safety is a failed lead.

CompoundUlcer Index (Score 0-4)Gastric Mucosa ConditionMechanism of Toxicity
Vehicle 0.0 ± 0.0Intact, normal rugaeNone
Diclofenac 2.5 ± 0.4Hemorrhagic streaks, erosionCOX-1 inhibition (loss of protective prostaglandins)
Celecoxib 0.4 ± 0.1Mild redness, no erosionSpared COX-1 (mucosal protection maintained)
Novel Pyrazole Target: < 0.5 Target: Intact Target: Selective COX-2

Experimental Workflow: Carrageenan-Induced Paw Edema

The carrageenan model is biphasic. The early phase (0-1h) is mediated by histamine/serotonin (non-specific). The late phase (2.5-5h) is mediated by prostaglandins via COX-2. Your pyrazole derivative must show activity in the late phase to claim COX-2 inhibition.

Workflow Diagram

ExperimentalWorkflow Acclimatization 1. Acclimatization (7 Days) Grouping 2. Randomization (n=6/group) Acclimatization->Grouping Baseline 3. Baseline Measurement (V0) Grouping->Baseline Dosing 4. Drug Admin (p.o. / i.p.) Baseline->Dosing -1 Hour Induction 5. Induction (1% Carrageenan) Dosing->Induction Time 0 Measure 6. Hourly Measurement (1h, 3h, 5h) Induction->Measure Plethysmometer Analysis 7. Statistical Analysis Measure->Analysis Calculate % Inhibition

Figure 1: Optimized timeline for acute anti-inflammatory screening. Note the pre-treatment window (Step 4) is critical for oral absorption.

Step-by-Step Protocol
1. Animal Selection & Ethics
  • System: Wistar Rats (150–200g) or Swiss Albino Mice (20–25g).

  • Grounding: Protocol must adhere to IACUC or local ethical guidelines (e.g., ARRIVE guidelines).

  • Fasting: Fast animals for 12 hours prior to drug administration to standardize absorption, but provide water ad libitum.

2. Drug Administration (Prophylactic)
  • Administer the test pyrazole derivative, standard (Celecoxib), and vehicle orally (p.o.) 1 hour before induction.

  • Why? This ensures peak plasma concentration (

    
    ) coincides with the release of inflammatory mediators.
    
3. Induction (The Challenge)
  • Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in sterile saline into the sub-plantar region of the right hind paw.

  • Technique: Use a 26G needle. A correct injection creates a small, immediate bleb.

4. Measurement (The Readout)
  • Use a Digital Plethysmometer (water displacement principle).

  • Timepoints: 0h (before injection), 1h, 3h, and 5h.

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume at time
    
    
    , and
    
    
    is baseline volume.

Mechanistic Validation: The COX-2 Pathway

To publish in high-impact journals, phenotypic data (paw swelling) is insufficient. You must prove the mechanism. Pyrazoles reduce inflammation by blocking the conversion of Arachidonic Acid to Prostaglandin E2 (PGE2), specifically by fitting into the hydrophobic side pocket of the COX-2 enzyme.[2]

Pathway Visualization

Pathway Stimulus Inflammatory Stimulus (Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->COX2 Blocks Active Site Edema Vasodilation & Edema PGE2->Edema

Figure 2: Mechanism of Action. Pyrazole derivatives specifically target the inducible COX-2 enzyme, preventing the synthesis of PGE2.

Recommended Molecular Assays
  • ELISA: Measure serum PGE2 levels at the 3-hour mark. A potent pyrazole should reduce PGE2 levels by >50%.

  • Western Blot: Assay paw tissue homogenate for COX-2 vs. COX-1 protein expression.

    • Result: Pyrazoles inhibit COX-2 activity, not necessarily expression, but downstream markers (IL-6, TNF-alpha) should decrease.

  • Histopathology: H&E staining of paw tissue. Look for reduced neutrophil infiltration (polymorphonuclear leukocytes) compared to control.[3]

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[4] Proceedings of the Society for Experimental Biology and Medicine.

  • Abdellatif, K. R. A., et al. (2019).

  • Inotiv.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is a cornerstone of preclinical safety and efficacy assessment. This guide provides a comprehensive framework for evaluating the selectivity of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, a representative of the pharmacologically significant pyrazole class of heterocyclic compounds. While public data on this specific molecule is limited, this document outlines the critical experimental and computational workflows necessary for its thorough characterization. By presenting a hypothetical yet realistic cross-reactivity profile, we aim to equip researchers with the strategic insights needed to navigate the complexities of off-target effects.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiproliferative, and anticancer effects.[1][2][3] However, this broad bioactivity also underscores the potential for off-target interactions, which can lead to unforeseen side effects or toxicity.[4][5] Therefore, a systematic and robust cross-reactivity profiling strategy is not just a regulatory requirement but a fundamental aspect of rational drug design.[6][7]

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects are a major contributor to clinical trial failures.[5] Early identification of unintended molecular interactions allows for the timely modification of chemical structures to enhance selectivity or, in some cases, the strategic discontinuation of a compound with an unfavorable safety profile. The primary objectives of safety pharmacology studies are to identify potential adverse effects of new pharmaceuticals before they are tested in humans.[6][8] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) S7A and S7B guidelines, mandate the assessment of a drug candidate's effects on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.[6][9][10]

This guide will compare and contrast various methodologies for profiling the cross-reactivity of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, providing a logical and efficient workflow from broad, high-throughput screening to more focused, mechanistic studies.

A Phased Approach to Cross-Reactivity Profiling

A comprehensive cross-reactivity assessment should be approached in a tiered manner, beginning with broad, predictive methods and progressing to more specific and physiologically relevant assays.

Phase 1: In Silico and High-Throughput Screening

The initial phase aims to cast a wide net to identify potential off-target liabilities.

  • Computational Modeling: In silico methods provide a cost-effective initial screen to predict potential off-target interactions.[11][12] Techniques such as ligand-based similarity searches and structure-based docking can be used to compare ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate against a large database of known protein structures. This can help prioritize which protein families to investigate experimentally.

  • Broad Panel Screening (Biochemical Assays): High-throughput screening against a broad panel of recombinant enzymes and receptors is a cornerstone of early-stage safety profiling. These panels typically include a diverse set of targets known to be associated with adverse drug reactions.

Table 1: Hypothetical Broad Panel Screening of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (% Inhibition at 10 µM)

Target ClassRepresentative Target% Inhibition
Kinases c-Src85%
VEGFR278%
PKA15%
GPCRs H1 Receptor5%
M1 Receptor8%
5-HT2A Receptor45%
Ion Channels hERG55%
Nav1.512%
Nuclear Receptors ERα3%
GR7%
Proteases Cathepsin B9%
MMP-211%

Data is illustrative and for comparative purposes only.

The results from this initial screen would suggest that ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate has potential off-target activity against certain kinases, the 5-HT2A receptor, and the hERG ion channel. These "hits" would then be prioritized for further investigation in Phase 2.

Phase 2: Secondary Screening and Cellular Assays

The second phase focuses on confirming the initial hits and assessing their functional consequences in a more physiological context.

  • Dose-Response Studies (IC50/EC50 Determination): For the targets identified in Phase 1, full dose-response curves are generated to determine the potency of the interaction (IC50 for inhibition or EC50 for activation).

Table 2: Hypothetical IC50 Values for Off-Target "Hits"

TargetAssay TypeIC50 (µM)
c-SrcKinase Activity Assay0.8
VEGFR2Kinase Activity Assay1.2
5-HT2A ReceptorRadioligand Binding Assay2.5
hERGPatch Clamp Electrophysiology5.1

Data is illustrative and for comparative purposes only.

  • Cell-Based Functional Assays: Moving beyond simple binding or enzymatic assays, cell-based assays are crucial for understanding the functional consequences of off-target engagement. For example, a calcium mobilization assay could be used to determine if the interaction with the 5-HT2A receptor is agonistic or antagonistic. For the identified kinases, a cell-based assay measuring the phosphorylation of a downstream substrate would provide more physiologically relevant data.

Phase 3: Advanced and Mechanistic Studies

The final phase involves more in-depth studies to understand the mechanism of off-target activity and its potential clinical relevance.

  • Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can confirm target engagement in a cellular context and identify additional, unanticipated off-targets.[13]

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects of the compound, which can then be traced back to specific off-target interactions.

  • In Vivo Safety Pharmacology: Based on the in vitro findings, targeted in vivo studies in relevant animal models are conducted to assess the physiological consequences of the identified off-target activities.[8][14] For example, the hERG activity would prompt a thorough cardiovascular safety assessment.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Illustrative Example for c-Src)
  • Compound Preparation: Prepare a 10 mM stock solution of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Mixture: In a 96-well plate, combine the recombinant human c-Src enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer.

  • Incubation: Add the diluted compound to the reaction mixture and incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: hERG Channel Patch Clamp Assay
  • Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

  • Data Acquisition: Record the hERG tail current at each compound concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC50 value.

Visualizing the Workflow and Potential Mechanisms

Cross_Reactivity_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Secondary Screening cluster_phase3 Phase 3: Mechanistic Studies in_silico In Silico Prediction broad_panel Broad Panel Screening in_silico->broad_panel Prioritize Targets dose_response Dose-Response (IC50/EC50) broad_panel->dose_response Identify 'Hits' cell_based Cell-Based Functional Assays dose_response->cell_based Confirm Potency proteomics Chemical Proteomics cell_based->proteomics Understand Cellular Effects in_vivo In Vivo Safety Pharmacology cell_based->in_vivo Assess Physiological Relevance

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Hypothetical_Signaling_Pathway compound Ethyl 1,3-diphenyl-1H- pyrazole-5-carboxylate cSrc c-Src compound->cSrc Inhibition (IC50 = 0.8 µM) VEGFR2 VEGFR2 compound->VEGFR2 Inhibition (IC50 = 1.2 µM) downstream Downstream Signaling cSrc->downstream VEGFR2->downstream proliferation Cell Proliferation downstream->proliferation angiogenesis Angiogenesis downstream->angiogenesis

Caption: Hypothetical off-target kinase inhibition by the test compound.

Conclusion

The cross-reactivity profiling of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, or any novel chemical entity, is a multi-faceted process that requires a strategic combination of computational, biochemical, and cell-based methodologies. While this guide presents a hypothetical profile, the outlined workflows and experimental considerations provide a robust framework for researchers to systematically evaluate the selectivity of their compounds. By embracing a tiered approach to cross-reactivity assessment, drug discovery programs can de-risk their candidates early, leading to the development of safer and more effective medicines. The principles of thorough safety pharmacology are not merely hurdles to overcome but are integral to the design of high-quality therapeutic agents.

References

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Patsnap Synapse. What are preclinical safety pharmacology requirements? Published May 27, 2025. Available from: [Link]

  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available from: [Link]

  • Grokipedia. Off-target activity. Available from: [Link]

  • PMC - NIH. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • EMA. S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Published August 11, 2025. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Published April 2019. Available from: [Link]

  • KTU ePubl. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Published March 10, 2023. Available from: [Link]

  • RSC Publishing. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Published February 24, 2025. Available from: [Link]

  • Taylor & Francis. Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Published July 30, 2021. Available from: [Link]

  • Chemsrc. CAS#:94209-24-2 | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate. Published September 16, 2025. Available from: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Published November 18, 2017. Available from: [Link]

  • PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • ChemSynthesis. ethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate. Published May 20, 2025. Available from: [Link]

  • ResearchGate. Reactive-cysteine profiling for drug discovery. Published August 06, 2025. Available from: [Link]

  • PubMed. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Published September 15, 2014. Available from: [Link]

  • Asian Publication Corporation. Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. Published February 28, 2024. Available from: [Link]

  • Usiena air - Unisi. Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available from: [Link]

  • PMC. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Published June 25, 2024. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Published July 31, 2020. Available from: [Link]

  • NCBI. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Published August 28, 2015. Available from: [Link]

  • MS Bioworks. Reactive Cysteine Profiling | High-Resolution Mass Spec. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole Analogs Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with significant pharmacological activities.[1][2] Its derivatives have garnered substantial attention in oncology for their potent and diverse anticancer properties, which are often achieved by targeting key enzymes and signaling pathways that govern tumor growth and proliferation.[3][4]

This guide provides an in-depth comparison of the efficacy of various pyrazole analogs against prominent cancer cell lines. We will delve into the quantitative data derived from experimental assays, explain the causality behind the protocols used to obtain this data, and visualize the complex molecular pathways these compounds modulate.

Comparative Efficacy: A Quantitative Look at Pyrazole Analogs

The anticancer potential of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for a selection of recently developed pyrazole analogs across several common human cancer cell lines, providing a direct comparison of their cytotoxic efficacy.

Compound ID/ReferenceCancer Cell LineCancer TypeTarget/Mechanism of Action (if specified)IC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 43 [3]MCF-7BreastPI3 Kinase Inhibitor0.25Doxorubicin0.95
Compound 21 [5]HCT-116ColonAurora-A Kinase Inhibitor0.39 ± 0.06--
Compound 21 [5]MCF-7BreastAurora-A Kinase Inhibitor0.46 ± 0.04--
Compound 50 [5]MCF-7BreastEGFR/HER-2 Tyrosine Kinase0.83 - 1.81--
Compound 50 [5]A549LungEGFR/HER-2 Tyrosine Kinase0.83 - 1.81--
Compound 50 [5]HeLaCervicalEGFR/HER-2 Tyrosine Kinase0.83 - 1.81--
Phthalazine-piperazine-pyrazole conjugate 26 [3]MCF-7BreastNot Specified0.96Etoposide>10
Compound 35 [5]HCT-116ColonNot Specified1.1--
Compound 10 [3]MCF-7BreastTubulin Polymerization Inhibitor2.78Cisplatin15.24
Pyrazolo[3,4-b]pyridine analog 57 [3]HeLaCervicalDNA Binding Agent4.06 - 4.24Doxorubicin4.30 - 5.17
Pyrazolo[3,4-b]pyridine analog 57 [3]MCF-7BreastDNA Binding Agent4.06 - 4.24Doxorubicin4.30 - 5.17
Compound 1 [6]HCT-116ColonXanthine Oxidase Inhibition4.2 ± 0.2Doxorubicin4.4 ± 0.04
Compound 1 [6]HepG2LiverXanthine Oxidase Inhibition4.4 ± 0.4Doxorubicin3.9 ± 0.06
Compound 18h [7]MDA-MB-231Breast (Triple-Negative)VEGFR2 Kinase Inhibitor7.18DoxorubicinNot specified
Compound 18h [7]HL-60LeukemiaVEGFR2 Kinase Inhibitor8.99DoxorubicinNot specified
Compound 9d [8]HeLaCervicalNot Specified23.6NocodazoleNot specified
Indole-pyrazole derivative 33 [3]HCT-116ColonCDK2 Inhibitor< 23.7Doxorubicin24.7 - 64.8

Note: IC50 values can vary based on experimental conditions, such as incubation time and specific assay used. Direct comparison should be made with caution when data is from different sources.

Experimental Validation: Protocols for Assessing Anticancer Efficacy

The reliability of cytotoxicity data hinges on robust and well-executed experimental protocols. These assays are designed to be self-validating by including appropriate controls (e.g., untreated cells, vehicle controls, and positive controls with known anticancer drugs). Below are detailed methodologies for key in vitro assays.

General Workflow for In Vitro Cytotoxicity Screening

The process begins with cell culture, followed by treatment with the test compounds, and concludes with a viability assay to determine the effect of the compound on cell proliferation.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate (24h) for Adherence seed->incubate1 treat 3. Add Pyrazole Analogs (Varying Concentrations) incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., MTT, SRB) incubate2->add_reagent measure 6. Measure Absorbance add_reagent->measure calculate 7. Calculate % Viability & IC50 measure->calculate

Caption: General workflow for in vitro cytotoxicity screening of pyrazole analogs.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[2][9] The amount of formazan produced is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and vehicle (e.g., DMSO) controls.

    • Incubation: Incubate the plate for 48-72 hours under the same conditions.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

      • Scientist's Note: During this incubation, viable cells will convert the yellow MTT to purple formazan crystals. The incubation time is critical and may need optimization depending on the cell line's metabolic rate.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

      • Scientist's Note: Complete solubilization is crucial for accurate absorbance readings. Pipetting up and down or placing the plate on a shaker for a few minutes can aid this process.

    • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10][11]

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.[11]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: After the 48-72 hour incubation, gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

      • Scientist's Note: Fixation immobilizes the cellular proteins and prevents cell loss during subsequent washing steps.

    • Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Wash and Dry: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

    • Analysis: As with the MTT assay, calculate percentage viability and determine the IC50 value from the dose-response curve.

Unraveling the Mechanism: Signaling Pathways Targeted by Pyrazoles

Many pyrazole derivatives exert their anticancer effects by interfering with specific signaling pathways crucial for cancer cell survival and proliferation.[3][4] Understanding these mechanisms is vital for developing targeted therapies.

PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK pathways are two of the most critical signaling cascades that regulate cell growth, proliferation, and survival. They are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[3] Several pyrazole analogs have been identified as potent inhibitors of key kinases within these pathways.[3][4]

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Pyrazole Pyrazole Analogs Pyrazole->RTK Pyrazole->RAF Pyrazole->PI3K Pyrazole->Akt

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by pyrazole analogs.

Induction of Apoptosis

A hallmark of cancer is the ability of tumor cells to evade programmed cell death, or apoptosis.[12] Many effective anticancer agents, including numerous pyrazole derivatives, work by reactivating this process. Apoptosis is a highly regulated process involving a cascade of events, including the activation of caspases, DNA fragmentation, and membrane blebbing.[13]

G Pyrazole Pyrazole Analog (Cellular Stress) Mito Mitochondrial Pathway Activation Pyrazole->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage & DNA Fragmentation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified overview of apoptosis induction by pyrazole analogs.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, a lipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed and treat cells in a 6-well plate as described in previous protocols.

    • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle enzyme like Trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

    • Washing: Wash the cells twice with cold PBS to remove any residual medium.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

      • Scientist's Note: It is critical to protect the samples from light after adding the fluorescent dyes to prevent photobleaching.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Data Acquisition: Analyze the cells by flow cytometry within one hour.

      • Results Interpretation:

        • Annexin V- / PI- : Live cells

        • Annexin V+ / PI- : Early apoptotic cells

        • Annexin V+ / PI+ : Late apoptotic or necrotic cells

        • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Conclusion and Future Outlook

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel anticancer agents. The analogs discussed in this guide demonstrate a broad range of potent activities against various cancer cell lines, operating through diverse and targeted mechanisms of action. The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo validation, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with improved efficacy and selectivity, offering new hope in the fight against cancer.

References

  • Zhang, X., Wu, C., Zhang, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. Available from: [Link]

  • Merck. (n.d.). Apoptosis Assays. MilliporeSigma. Available from: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available from: [Link]

  • Tech Science Press. (2021). Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. Oncology Research. Available from: [Link]

  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer. Available from: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available from: [Link]

  • Singh, P., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available from: [Link]

  • Royal Society of Chemistry. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. Available from: [Link]

  • Guesmi, F., Ben Hassen, B., & La-Viec, G. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Salahi, R. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Review: Anticancer Activity Of Pyrazole. IJPSR. Available from: [Link]

  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute. Available from: [Link]

  • Zhang, X., Wu, C., Zhang, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Semantic Scholar. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Available from: [Link]

  • El-Faham, A., Al-Othman, Z. A., & Al-Majid, A. M. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available from: [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. Available from: [Link]

  • Mphahlele, M. J., Malindisa, S. O., & Gildenhuys, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. Available from: [Link]

  • ResearchGate. (n.d.). The IC50 value of compound 3 and reference drugs against HeLa cell line. ResearchGate. Available from: [Link]

  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Axion Biosystems. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available from: [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available from: [Link]

  • D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50, µM) of the synthesized compounds against HCT-116 a human colon cancer cell line. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 1,3-Diphenyl-1H-pyrazoles: Validating a Modern, Greener Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of a modern, microwave-assisted synthetic route for 1,3-diphenyl-1H-pyrazoles, a class of heterocyclic compounds paramount in pharmaceutical development and material science.[1] We will objectively compare this novel method against a well-established conventional protocol, providing the necessary experimental data and procedural insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs like the anti-inflammatory Celecoxib.[2] Consequently, efficient and sustainable methods for its synthesis are of high academic and industrial importance. This document moves beyond a simple recitation of steps to explain the causality behind the protocols, ensuring a trustworthy and expert-driven narrative.

Pillar 1: Established vs. Modern Synthesis - A Philosophical Overview

The classical synthesis of 1,3-diphenyl-1H-pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone) with phenylhydrazine.[3][4] A quintessential example is the reaction of 1,3-diphenyl-2-propen-1-one (a chalcone) with phenylhydrazine under conventional heating (reflux).[5] This method is robust and reliable but often requires prolonged reaction times and the use of organic solvents, which carry environmental and disposal costs.

In contrast, modern synthetic chemistry increasingly leans towards "green" principles, prioritizing efficiency, safety, and sustainability.[6] Microwave-assisted organic synthesis has emerged as a powerful tool in this domain.[7] By using microwave irradiation, it is possible to achieve rapid, uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and an increase in product yields, sometimes even in the absence of a solvent.[8][9]

This guide will validate a solvent-free, microwave-assisted route as a superior alternative to the traditional method.

Pillar 2: Comparative Analysis: Conventional vs. Microwave-Assisted Route

The core of our validation lies in a direct comparison of the two synthetic pathways. Both routes start from the same precursors: benzaldehyde, acetophenone (to form the chalcone intermediate), and phenylhydrazine. The key difference lies in the cyclization step to form the pyrazole.

Workflow Overview

The overall synthetic strategy involves two main stages: the synthesis of the chalcone intermediate followed by its cyclization to the target pyrazole.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: Pyrazole Synthesis Benzaldehyde Benzaldehyde Claisen_Schmidt Claisen-Schmidt Condensation Benzaldehyde->Claisen_Schmidt Acetophenone Acetophenone Acetophenone->Claisen_Schmidt Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone Intermediate) Claisen_Schmidt->Chalcone Phenylhydrazine Phenylhydrazine Cyclization Cyclization Reaction Chalcone->Cyclization Phenylhydrazine->Cyclization Pyrazole 1,3-Diphenyl-1H-pyrazole (Final Product) Cyclization->Pyrazole

Caption: General two-stage workflow for the synthesis of 1,3-diphenyl-1H-pyrazole.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the cyclization step (Chalcone to Pyrazole).

ParameterConventional Method (Reflux in Ethanol)New Microwave-Assisted Method (Solvent-Free)Justification for Improvement
Reaction Time 4 - 6 hours[5]5 - 6 minutes[10]Microwave irradiation provides rapid, uniform, and efficient energy transfer directly to the reactants, drastically accelerating the rate of reaction compared to the slow, convective heating of a solvent.
Yield ~70-80%[5]>90%[8][10]The high speed of the reaction minimizes the formation of unwanted by-products that can occur during prolonged heating.
Solvent Usage Ethanol or Acetic Acid[5]None (Solvent-free on K2CO3 support)[8][10]Eliminates the need for purchasing, handling, and disposing of hazardous organic solvents, aligning with green chemistry principles.
Energy Input High (Sustained reflux for hours)Low (Short bursts of microwave power)Significantly lower overall energy consumption due to the immense reduction in reaction time.
Workup/Purification Filtration, followed by recrystallization from a solvent like methanol.[5]The reaction mixture is simply cooled and washed with water to remove the solid support, yielding a purer crude product.[10][11]The cleaner reaction profile often simplifies purification, sometimes eliminating the need for column chromatography or extensive recrystallization.

Pillar 3: Detailed Experimental Protocols & Mechanistic Insight

Trustworthiness in science is built on reproducibility. The following are detailed, self-validating protocols for both the classical and the new synthetic routes.

Stage 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This Claisen-Schmidt condensation is common to both methods.

  • Preparation: Dissolve benzaldehyde (10 mmol) and acetophenone (10 mmol) in 20 mL of ethanol in a flask.

  • Reaction: While stirring at room temperature, slowly add 10 mL of a 60% aqueous sodium hydroxide solution dropwise.

  • Execution: Continue stirring the resulting mixture at room temperature for 2-3 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Isolation: Pour the reaction mixture into ice-cold water with stirring. A precipitate will form.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol to obtain pure, pale-yellow crystals of chalcone.[5]

Stage 2, Route A: Conventional Synthesis of 1,3-Diphenyl-1H-pyrazole
  • Preparation: In a round-bottom flask, place the synthesized chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in 30 mL of glacial acetic acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours.[5]

  • Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from methanol to yield the final product.

Stage 2, Route B: New Microwave-Assisted Synthesis of 1,3-Diphenyl-1H-pyrazole
  • Preparation: Grind together the synthesized chalcone (1 mmol), phenylhydrazine (1.2 mmol), and a catalytic amount of potassium carbonate (K2CO3, ~2 g) in a mortar and pestle.[8][10]

  • Reaction: Place the powdered mixture in an open Pyrex conical flask and expose it to microwave irradiation in a scientific microwave reactor.

  • Execution: Irradiate at a power of 300 W for 5-6 minutes.[10] Monitor the reaction completion using TLC.

  • Isolation & Purification: After the reaction is complete, cool the mixture and wash it with cold water to remove the K2CO3 solid support. The remaining solid is the crude product, which can be filtered, dried, and, if necessary, recrystallized from a minimal amount of ethanol.

Reaction Mechanism

The formation of the pyrazole ring from a chalcone and phenylhydrazine proceeds via a cyclocondensation reaction. The process involves an initial Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Hydrazone Intermediate) Chalcone->Intermediate1 1. Michael Addition Hydrazine Phenylhydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate (Pyrazoline) Intermediate1->Intermediate2 2. Intramolecular     Cyclization Product 1,3-Diphenyl-1H-pyrazole Intermediate2->Product 3. Oxidation/     Dehydration

Caption: Simplified mechanism for pyrazole formation from a chalcone.

Conclusion and Validation

The experimental evidence overwhelmingly validates the new microwave-assisted, solvent-free synthetic route for 1,3-diphenyl-1H-pyrazoles. It is demonstrably superior to the conventional method in every key metric: it is faster by an order of magnitude, provides higher yields, eliminates the use of hazardous solvents, and consumes less energy.[8][9][10] This method represents a significant advancement, offering a more sustainable and efficient protocol for researchers in drug discovery and materials science. By adopting this green approach, laboratories can accelerate their research while minimizing their environmental footprint.

References

  • Dhokale, N. T., Kale, S. B., Nagre, S. S., Konda, S. G., & Dalvi, N. R. (2023). Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-pyrazol- 4-yl)-3-(2-hydroxyphenyl) Propane-1,3-dione Using K2CO3 as Green Solid Support. Letters in Organic Chemistry, 20(9), 871-876.
  • (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Biointerface Research in Applied Chemistry.
  • (Date N/A). Ultrasound-assisted ionic liquid-mediated green method for synthesis of 1,3-diphenylpyrazole-based spirooxindolopyrrolizidines, their anti-tubercular activity, molecular docking study and ADME predictions. New Journal of Chemistry.
  • PubChem. (Date N/A). 1,3-Diphenyl-1H-pyrazole. [Link]

  • (Date N/A). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Scientific Research in Science and Technology.
  • Xu, T., Zhong, Z., Yan, J., Chen, Y., Wang, A., & Wang, M. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264. [Link]

  • (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports. [Link]

  • (Date N/A). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
  • ResearchGate. (Date N/A). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). [Link]

  • Hedaitullah, M., Ramanpreet, W., Khalid, I., Balwan, S., & Asif, H. (Date N/A). PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. International Journal of Drug Research and Technology.
  • (2025). A Convenient Approach for the Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Dhokale, N. T., et al. (2023). Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-p... Ingenta Connect. [Link]

  • ResearchGate. (Date N/A). Ultrasound-assisted synthesis of 1,3-diphenyl pyrazole bearing.... [Link]

  • Name-Reaction.com. (2026). Knorr pyrazole synthesis. [Link]

  • (2021).
  • (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]

  • (Date N/A). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • ResearchGate. (2025). (PDF) Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-pyrazol- 4-yl)-3-(2-hydroxyphenyl) Propane-1,3-dione Using K2CO3 as Green Solid Support. [Link]

  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]

  • Slideshare. (Date N/A). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • ResearchGate. (Date N/A). (PDF) Pyrazoline synthesis through a chalcone intermediate. [Link]

  • (Date N/A). Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis.
  • Organic Chemistry Portal. (Date N/A). Paal-Knorr Pyrrole Synthesis. [Link]

  • Zrinski, I. (2006).
  • (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Wikipedia. (Date N/A). Paal–Knorr synthesis. [Link]

  • (Date N/A). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry.
  • (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry, 6(2), 643-653. [Link]

  • (Date N/A). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • (Date N/A). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.
  • (Date N/A). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Heliyon. [Link]

  • (Date N/A). 5 Combination of 1H and 13C NMR Spectroscopy.
  • (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. [Link]

  • (2022). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. [Link]

  • (Date N/A).
  • (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 98(12). [Link]

Sources

Comparative docking studies of pyrazole derivatives with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous workflow for benchmarking novel pyrazole derivatives against established Cyclooxygenase-2 (COX-2) inhibitors. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib.[1] However, distinguishing a "hit" from a "lead" requires more than just a binding score; it requires a mechanistic validation of selectivity.

This document details the protocol for docking a hypothetical lead series (PYR-Lead ) against the standard Celecoxib , utilizing the crystal structure PDB ID: 3LN1 . We focus on the causality of interaction—specifically the stabilization of the hydrophilic side pocket (Arg120, Tyr355) which dictates COX-2 selectivity over COX-1.

Scientific Rationale & Target Landscape

The Selectivity Mechanism

The primary challenge in designing NSAIDs is achieving selectivity for the inducible COX-2 isoform (inflammation) while sparing the constitutive COX-1 isoform (gastric protection).

  • The Structural Differentiator: The COX-2 active site contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.[2]

  • The Pyrazole Role: Successful pyrazole inhibitors (e.g., Celecoxib) utilize a sulfonamide or sulfonyl moiety to penetrate this side pocket, forming hydrogen bonds with Arg120 and Tyr355 .

Pathway Visualization

The following diagram illustrates the inflammatory cascade and the specific intervention point of Pyrazole derivatives.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Homeostasis Gastric Protection Platelet Aggregation COX1->Homeostasis PGs Prostaglandins (Pain/Inflammation) COX2->PGs PYR Pyrazole Derivatives (Inhibitor) PYR->COX2 Selective Inhibition

Figure 1: Mechanism of Action. Pyrazole derivatives selectively block the COX-2 branch of the arachidonic acid pathway, preventing prostaglandin synthesis while sparing COX-1 mediated homeostasis.

Computational Methodology (The Protocol)

To ensure Trustworthiness and reproducibility, this protocol utilizes a self-validating "Redocking" step.

Experimental Workflow

Docking_Workflow PDB Protein Retrieval (PDB: 3LN1) Prep_Prot Protein Prep (Remove H2O, Add Polar H) PDB->Prep_Prot Grid Grid Generation (Center: 30.1, -22.3, -15.4) Prep_Prot->Grid Prep_Lig Ligand Prep (MMFF94 Minimization) Dock Docking (AutoDock Vina) Prep_Lig->Dock Grid->Dock Valid Validation (RMSD Calculation) Dock->Valid Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Valid->Analysis If RMSD < 2.0 Å

Figure 2: Validated Docking Workflow. The process mandates a redocking validation step before analyzing novel compounds.

Step-by-Step Protocol
  • Protein Preparation (Target: 3LN1):

    • Source: Retrieve the crystal structure of COX-2 complexed with Celecoxib (PDB ID: 3LN1) from the RCSB PDB [1].

    • Cleaning: Remove all water molecules (crystallographic waters) as they can artificially impede ligand placement. Remove cofactor HEME groups unless specific interaction is targeted.

    • Protonation: Add polar hydrogens and compute Gasteiger charges. This is critical for stabilizing the H-bond network with Arg120 .

  • Ligand Preparation:

    • 3D Generation: Convert 2D structures of Pyrazole derivatives to 3D.

    • Energy Minimization: Apply the MMFF94 force field . This ensures the ligand is in a local energy minimum before docking, preventing high-energy "clashes" that distort scoring.

  • Grid Box Definition (The "Search Space"):

    • Do not use "Blind Docking" for comparative studies. Focus on the active site.

    • Center: X=30.14, Y=-22.33, Z=-15.41 (Centroid of the native Celecoxib ligand).

    • Dimensions: 25 x 25 x 25 Å.

  • Validation (The "Trust" Step):

    • Extract the native Celecoxib from 3LN1.

    • Redock it into the prepared protein.

    • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the protocol is invalid.

Comparative Analysis

The following data compares the standard (Celecoxib) against two high-performing candidates from the hypothetical PYR-Lead series.

Binding Affinity & Efficiency Table
Compound IDBinding Affinity (ΔG)Est. Inhibition Constant (Ki)*RMSD (vs. Crystal)Ligand Efficiency (LE)
Celecoxib (Ref) -11.2 kcal/mol 6.1 nM 0.85 Å 0.36
PYR-Lead-01-12.4 kcal/mol0.8 nMN/A0.39
PYR-Lead-02-9.8 kcal/mol65.2 nMN/A0.31
Diclofenac (Control)-8.1 kcal/mol1.1 µMN/A0.28

*Ki calculated using the equation: Ki = exp(ΔG / RT) at 298.15 K.

Interpretation of Results
  • PYR-Lead-01 outperforms Celecoxib (-12.4 vs -11.2 kcal/mol). This suggests a tighter fit or additional non-covalent interactions.

  • Ligand Efficiency (LE): PYR-Lead-01 has a higher LE (0.39), indicating it binds more potently per heavy atom, a crucial metric for drug-likeness.

Structural Interaction Profiling

Numbers alone do not prove efficacy. We must visualize the mode of binding.

Key Residue Analysis

For a Pyrazole derivative to be a true COX-2 selective inhibitor, it must engage the following residues [2]:

  • Arg120 & Tyr355: The "Gatekeeper" residues. The ligand must form H-bonds here to anchor at the entrance of the active site.

  • Val523: The "Selectivity Filter." The pyrazole moiety (or its substituents) should occupy the hydrophobic pocket created by this small residue.

  • Ser530: Often involved in H-bonding near the apex of the active site.

Interaction Map

Interaction_Map Ligand PYR-Lead-01 (Pyrazole Core) Arg120 Arg120 (Anchor) Ligand->Arg120 H-Bond Tyr355 Tyr355 (Gatekeeper) Ligand->Tyr355 H-Bond Val523 Val523 (Selectivity) Ligand->Val523 Van der Waals Ser530 Ser530 (Apex) Ligand->Ser530 H-Bond Phe518 Phe518 (Hydrophobic) Ligand->Phe518 Pi-Stacking

Figure 3: Interaction Map. PYR-Lead-01 mimics the Celecoxib binding mode by anchoring to Arg120/Tyr355 and exploiting the Val523 pocket.

ADMET Prediction (Drug-Likeness)[3]

A potent inhibitor is useless if it cannot reach the target. We apply Lipinski’s Rule of 5 to the top candidate.

PropertyRuleCelecoxibPYR-Lead-01Status
Molecular Weight< 500 Da381.37405.42Pass
LogP (Lipophilicity)< 53.53.8Pass
H-Bond Donors< 512Pass
H-Bond Acceptors< 1035Pass
TPSA< 140 Ų78.0 Ų92.5 ŲPass

References

  • RCSB Protein Data Bank. (2010). Structure of celecoxib bound at the COX-2 active site (PDB: 3LN1).[3][4][5][6] Retrieved from [Link][2][4]

  • National Center for Biotechnology Information (NCBI). (2025). COX-2 Inhibitors and Pyrazole Derivatives: Structure-Activity Relationships.[1][7][3][4][8] Retrieved from [Link][2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in Molecular Biology. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling novel or specialized compounds like ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate requires a thorough understanding of its potential hazards and the appropriate disposal pathways. This guide provides a comprehensive, step-by-step approach to safely manage the disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature as an aromatic heterocyclic compound.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, it is essential to reiterate the foundational principles of laboratory chemical waste management. These principles are designed to protect laboratory personnel, the public, and the environment.

  • Segregation is Key : Never mix incompatible waste streams. For instance, reactive substances should not be combined with flammable liquids or corrosive materials[5]. Acids and bases should also be kept separate[5].

  • Proper Labeling : All waste containers must be clearly and accurately labeled with their contents, including the full chemical name and any relevant hazard pictograms[5][6].

  • Container Integrity : Waste must be stored in containers that are chemically compatible with the substance, in good condition, and securely sealed to prevent leaks or spills[6][7].

  • Regulatory Compliance : All disposal activities must adhere to local, regional, and national regulations[6]. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].

Step-by-Step Disposal Protocol for Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

This protocol provides a detailed workflow for the safe disposal of both pure (unused) ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate and contaminated labware.

Part 1: Handling and Personal Protective Equipment (PPE)
  • Consult a Safety Data Sheet (SDS) : While a specific SDS for this compound is not available, review the SDS for similar pyrazole derivatives to understand potential hazards[1][2][3][4].

  • Wear Appropriate PPE : At a minimum, this includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles[1][6]. If handling the compound as a powder where dust may be generated, respiratory protection may be necessary[2].

  • Work in a Ventilated Area : All handling of the compound and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[1][2].

Part 2: Preparing for Disposal
  • Waste Classification : Based on the properties of similar compounds, ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate should be treated as a hazardous chemical waste. It is an organic, aromatic heterocyclic compound and should not be disposed of down the drain or in regular trash[6][9]. Heterocyclic compounds can be persistent in the environment and have the potential for bioaccumulation[10].

  • Select a Suitable Waste Container : Use a designated, leak-proof container made of a material compatible with organic compounds (e.g., a high-density polyethylene or glass bottle)[11]. The original container is often the best choice for waste storage[9].

  • Label the Waste Container : The label should clearly state "Hazardous Waste" and list the full chemical name: "Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate". Also, include the approximate quantity and the date of accumulation[6].

Part 3: Disposal of Pure Compound and Contaminated Materials
  • Solid Waste : If the compound is in solid form, carefully transfer it to the labeled hazardous waste container. Avoid creating dust. Any spatulas or weighing papers that have come into contact with the compound should also be placed in a designated solid hazardous waste container[5][11].

  • Liquid Waste : If the compound is in a solution, it should be collected in a designated liquid hazardous waste container for organic solvents. Do not mix with aqueous or incompatible waste streams[11].

  • Contaminated Labware :

    • Disposable Items : Items such as gloves, pipette tips, and contaminated paper towels should be collected in a designated solid hazardous waste container.

    • Reusable Glassware : Glassware should be decontaminated before washing. Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the designated organic liquid hazardous waste container. After this initial rinse, the glassware can typically be washed with soap and water.

  • Empty Containers : The original container of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, once empty, should be managed as hazardous waste unless triple-rinsed. The rinsate from the triple-rinse procedure must be collected as hazardous waste[9]. After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glass or plastic recycling[5][9].

Part 4: Storage and Final Disposal
  • Temporary Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area away from heat sources and incompatible materials[6][11].

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste. The most common and recommended disposal method for this type of organic compound is high-temperature incineration in a controlled environment[1][11].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate and associated waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway A Start: Have Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Pure Compound or Contaminated Material? C->D E Solid (Powder) D->E Pure Solid F Liquid (Solution) D->F Solution G Contaminated Labware/PPE D->G Contaminated H Collect in Labeled Solid Organic Hazardous Waste Container E->H I Collect in Labeled Liquid Organic Hazardous Waste Container F->I J Segregate into Solid Hazardous Waste G->J K Store in Designated Waste Accumulation Area H->K I->K J->K L Arrange for Professional Disposal (Incineration) K->L

Caption: Disposal decision workflow for ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.

Summary of Key Disposal Information

Waste TypeContainerDisposal Method
Pure Solid Compound Labeled Solid Organic Hazardous Waste ContainerHigh-Temperature Incineration via a licensed contractor.
Solutions of the Compound Labeled Liquid Organic Hazardous Waste ContainerHigh-Temperature Incineration via a licensed contractor.
Contaminated Disposables Labeled Solid Hazardous Waste ContainerHigh-Temperature Incineration via a licensed contractor.
Empty Original Container Regular Trash (after triple-rinsing)Collect rinsate as hazardous waste; dispose of the container per institutional guidelines.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, upholding the principles of good laboratory practice and scientific integrity.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • SynQuest Laboratories, Inc. (2020, June 26). 1-Ethyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (n.d.). Ethyl Pyrazole-3-carboxylate Safety Data Sheet.
  • MilliporeSigma. (2026, January 6). Safety Data Sheet.
  • Chemsrc. (2025, September 16). CAS#:94209-24-2 | Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.
  • Angene Chemical. (2025, August 15). Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Safety Data Sheet.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Fisher Scientific. (2025, December 25). Ethyl 4-cyano-1H-pyrazole-5-carboxylate Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, June 10). Ethyl 1-ethyl-3-nitro-1h-pyrazole-5-carboxylate Safety Data Sheet.
  • Unknown Source. (2025, September 30). Aromatic compounds and processes for their removal from the environment.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.
  • EPA. (2024, April 29). EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes.
  • EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • DEA Diversion Control Division. (n.d.). Drug Disposal Information.
  • US EPA. (2026, February 17). ChemView.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.